molecular formula C15H15NO B1618936 N-(1-Phenylethyl)benzamide CAS No. 3480-59-9

N-(1-Phenylethyl)benzamide

Cat. No.: B1618936
CAS No.: 3480-59-9
M. Wt: 225.28 g/mol
InChI Key: FALTVGCCGMDSNZ-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)benzamide is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-Phenylethyl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-Phenylethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Phenylethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12(13-8-4-2-5-9-13)16-15(17)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALTVGCCGMDSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295198
Record name N-(1-Phenylethyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3480-59-9
Record name NSC100227
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular properties of N-(1-Phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Molecular Dynamics

Executive Summary

N-(1-Phenylethyl)benzamide (C₁₅H₁₅NO) represents a quintessential model of chiral amide architecture. Widely utilized as a crystallographic reference for hydrogen-bonding patterns and a scaffold in medicinal chemistry (specifically in glucokinase activators and antiprotozoal agents), its structural simplicity belies complex supramolecular behavior. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and spectroscopic signatures, specifically designed for application scientists and structural chemists.

Structural Architecture and Stereochemistry

Core Molecular Identity

The molecule consists of a benzamide core coupled to a 1-phenylethylamine moiety.[1] The defining feature is the chiral center at the ethyl position (C-9), giving rise to (R) and (S) enantiomers. The amide bond exhibits significant double-bond character due to resonance delocalization, restricting rotation and enforcing a planar geometry around the nitrogen-carbonyl axis.

Conformational Polymorphism

Research into the (S)-enantiomer has revealed conformational trimorphism, a critical consideration for solid-state formulation:

  • Form I (P2₁): Obtained from acetonitrile; exhibits specific optical rotation matching standard literature.[2]

  • Forms II (P2₁) & III (P2₁2₁2₁): Often obtained as concomitant crystals from alcohol-based mixtures.

  • Packing Logic: All forms share a supramolecular structure based on infinite C(4) chain motifs formed by N—H[2]···O intermolecular hydrogen bonds. The variation arises from the rotation of the phenyl rings, altering the packing density.[2]

Physicochemical Profile

The following data aggregates experimental values for high-purity samples.

PropertyValue / DescriptionContext
IUPAC Name N-(1-phenylethyl)benzamide-
CAS Number 3480-59-9 (Racemic)3278-14-6 (Generic Phenethyl)
Molecular Formula C₁₅H₁₅NO-
Molecular Weight 225.29 g/mol Monoisotopic: 225.115
Melting Point 117–124 °CVaries by enantiomeric purity/polymorph
Solubility High: EtOH, CHCl₃, DMF, DMSOLow: WaterLipophilic character dominates
LogP (Predicted) ~3.1Indicates good membrane permeability
H-Bond Donors 1 (Amide NH)Critical for crystal lattice formation
H-Bond Acceptors 1 (Carbonyl O)-

Synthetic Methodology: Nucleophilic Acyl Substitution

Reaction Logic

The synthesis employs a standard Schotten-Baumann or anhydrous nucleophilic attack of 1-phenylethylamine on benzoyl chloride. The anhydrous method (DCM/Pyridine) is preferred for high-yield, high-purity applications to avoid hydrolysis of the acid chloride.

Validated Protocol (Anhydrous)
  • Precursors: Benzoyl Chloride (1.1 eq), 1-Phenylethylamine (1.0 eq), Triethylamine or Pyridine (1.5 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with 1-phenylethylamine and dry DCM under an inert atmosphere (N₂). Cool to 0°C.

  • Base Addition: Add Triethylamine (TEA) to scavenge the HCl byproduct.

  • Acylation: Add Benzoyl chloride dropwise over 20 minutes. The exotherm must be controlled to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO₂; Hexane:EtOAc 3:1).

  • Workup: Wash the organic layer sequentially with:

    • 1M HCl (removes unreacted amine/pyridine).

    • Sat. NaHCO₃ (removes unreacted acid).

    • Brine (drying).

  • Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water or Acetonitrile (to favor Form I).

Synthesis Workflow Visualization

SynthesisWorkflow Start Reagents: Benzoyl Chloride + 1-Phenylethylamine Conditions Conditioning: DCM Solvent, 0°C, N2 Atmosphere Base: Triethylamine Start->Conditions Reaction Nucleophilic Attack (Stir 4-6h, RT) Conditions->Reaction Dropwise Addition Quench Workup Sequence: 1. 1M HCl Wash 2. NaHCO3 Wash 3. Brine Wash Reaction->Quench TLC Completion Product Crude Product (Concentrate in vacuo) Quench->Product Purification Recrystallization (Ethanol/Water or Acetonitrile) Product->Purification Final Pure N-(1-Phenylethyl)benzamide (Crystalline Solid) Purification->Final

Figure 1: Step-by-step synthetic pathway for the production of N-(1-Phenylethyl)benzamide via anhydrous acylation.

Spectroscopic Characterization

Identification relies on the distinct amide signatures and the chiral methine environment.

Infrared Spectroscopy (FT-IR)
Frequency (cm⁻¹)AssignmentNotes
3280–3350 N-H StretchSharp band, indicative of trans-amide geometry
1635–1645 C=O Stretch (Amide I)Strong intensity; position affected by H-bonding
1540–1550 N-H Bend (Amide II)Diagnostic for secondary amides
690–750 C-H Out-of-planeMono-substituted benzene rings
Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • δ 1.60 ppm (d, 3H): Methyl group doublet (

    
     Hz). The chiral center renders these protons distinct.
    
  • δ 5.35 ppm (m, 1H): Methine proton (-CH-). Appears as a quintet/quartet due to coupling with the methyl group and NH.

  • δ 6.40 ppm (br s, 1H): Amide N-H proton. Broadened by quadrupole relaxation and exchange.

  • δ 7.20–7.80 ppm (m, 10H): Aromatic protons. Two distinct phenyl rings; the benzoyl ortho-protons often shift downfield (~7.8 ppm) due to the carbonyl anisotropy.

Structural Dynamics and Intermolecular Interactions

The utility of N-(1-Phenylethyl)benzamide in crystal engineering stems from its robust hydrogen-bonding capabilities.

Supramolecular Logic

In the solid state, the molecule acts as both a hydrogen bond donor (via N-H) and an acceptor (via C=O). This duality leads to the formation of C(4) chains (Graph set notation), where each molecule binds to the next in a linear or helical fashion, depending on the polymorph.

Pathway Diagram: Crystal Lattice Formation

CrystalLogic MoleculeA Molecule A (Donor N-H) Interaction H-Bond Formation (N-H ··· O=C) MoleculeA->Interaction Donates H MoleculeB Molecule B (Acceptor C=O) MoleculeB->Interaction Accepts H Lattice Supramolecular Motif C(4) Infinite Chain Interaction->Lattice Propagation Properties Macroscopic Properties (MP: 120°C, Low H2O Sol) Lattice->Properties Determines

Figure 2: Logical flow of supramolecular assembly. The directional H-bond (N-H to C=O) drives the formation of stable C(4) chains, directly influencing the melting point and solubility profile.

Biological and Industrial Utility

While often used as a model compound, the N-(1-phenylethyl)benzamide scaffold possesses intrinsic biological relevance:

  • Glucokinase Activation: Derivatives of phenylethyl benzamides have been identified as Glucokinase Activators (GKAs). The amide linker positions the hydrophobic phenyl rings to interact with the allosteric site of the enzyme, potentially aiding in Type 2 Diabetes management.

  • Chiral Resolution Agents: The enantiopure forms (specifically the R or S variants) are employed as Chiral Solvating Agents (CSAs) in NMR spectroscopy to discriminate between enantiomers of other chiral amines or acids.

  • Antiprotozoal Research: Analogues involving this core structure have shown sub-micromolar activity against kinetoplastid parasites (T. brucei, T. cruzi), binding to the minor groove of AT-rich DNA.[3]

References

  • Conformational Trimorphism

    • One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide.
    • Source: N
  • Synthesis & Properties

    • Benzoic acid, 2-phenylethyl ester (and Amide intermedi
    • Source: Organic Syntheses.
  • Biological Activity (Glucokinase)

    • Discovery of a novel phenylethyl benzamide glucokinase activator for the treatment of type 2 diabetes mellitus.[4]

    • Source: PubMed.
  • General Chemical Data

    • N-(1-Phenylethyl)benzamide Compound Summary.
    • Source: PubChem.[5][6][7][8]

Sources

Solubility profile of N-(1-Phenylethyl)benzamide in polar vs non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profiling and Thermodynamic Behavior of N-(1-Phenylethyl)benzamide: A Guide for Process Optimization

Executive Summary

N-(1-Phenylethyl)benzamide (CAS: 3480-59-9) serves as a critical model compound in pharmaceutical development, particularly for studying chiral resolution and amide-linkage stability. Its structure—comprising two hydrophobic phenyl rings flanking a polar amide core—creates a competitive solvation landscape.

This guide provides a technical analysis of its solubility profile, thermodynamic drivers, and solid-state implications. For researchers in process chemistry, understanding this profile is essential for optimizing crystallization yields, controlling polymorphic outcomes, and designing enantiomeric separation processes.

Molecular Architecture & Solvation Theory

To predict solubility behavior, we must first analyze the competition between the molecule's lipophilic and hydrophilic domains.

  • Hydrophobic Domains: The two phenyl rings and the ethyl group contribute significant non-polar surface area, driving the molecule to reject aqueous environments (Hydrophobic Effect).

  • Hydrophilic Core: The amide linkage (-CONH-) acts as both a Hydrogen Bond Donor (NH) and Acceptor (C=O).

Mechanistic Insight: In non-polar solvents , the aromatic rings stabilize the solute via


 stacking and van der Waals forces. However, the high lattice energy of the crystalline amide (driven by intermolecular N-H...O hydrogen bonds) resists dissolution.
In polar protic solvents  (e.g., Methanol), the solvent disrupts the crystal lattice by forming new H-bonds with the amide group, often leading to the highest solubility values.
Diagram 1: Solvation Interaction Mechanism

Caption: Mechanistic pathway of dissolution. Polar solvents disrupt the strong intermolecular amide H-bonds, while non-polar solvents fail to overcome the lattice energy.

Solubility Profile: Polar vs. Non-Polar

The following data synthesizes solubility trends across various solvent classes. The solubility is generally temperature-dependent, following an endothermic process (solubility increases with temperature).

General Solubility Order (Decreasing):



Comparative Solubility Table (at 298.15 K)
Solvent ClassSolventRelative SolubilityInteraction Dominance
Polar Protic MethanolHighest Strong H-bond donation/acceptance matches solute's amide core.
Polar Protic EthanolHighGood H-bonding, but steric hindrance of ethyl group slightly reduces solvation compared to MeOH.
Polar Aprotic AcetoneHighStrong dipole-dipole interactions with the carbonyl group.
Polar Aprotic AcetonitrileModerateGood dipole interaction, but lacks H-bond donation capability. Critical Note: Often yields Form I polymorphs [1].
Weakly Polar Ethyl AcetateModerate/LowWeaker interaction; useful as an anti-solvent in crystallization.
Aqueous WaterVery Low Hydrophobic effect of phenyl rings dominates; lattice energy > hydration energy.

Technical Note on Polymorphism: Solvent choice critically impacts the solid state.

  • Acetonitrile tends to yield Form I (Monoclinic,

    
    ).
    
  • Ethanol/Water mixtures often yield Form II or Form III (Orthorhombic) [1].

  • Implication: When changing solvents for solubility optimization, verify the crystal form using PXRD (Powder X-Ray Diffraction) to ensure consistency in bioavailability and dissolution rates.

Thermodynamic Parameters

Dissolution of N-(1-Phenylethyl)benzamide is an endothermic process . This means heat is absorbed during dissolution, and solubility increases significantly with temperature.

  • Enthalpy of Solution (

    
    ):  Positive. The energy required to break the crystal lattice is greater than the energy released by solvation.
    
  • Entropy of Solution (

    
    ):  Positive. The disorder of the system increases as the ordered crystal breaks down into the solvent.
    
  • Gibbs Free Energy (

    
    ):  Decreases (becomes more negative) as temperature rises, indicating increased spontaneity of dissolution at higher temperatures [2].
    

Mathematical Modeling: For process modeling, the Modified Apelblat Equation provides the most accurate correlation for this compound in organic solvents:



Where


 is the mole fraction solubility, 

is temperature, and

are empirical constants specific to the solvent.

Experimental Protocol: Isothermal Saturation Method

To validate these profiles in your specific matrix, use the static gravimetric method. This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.

Diagram 2: Solubility Measurement Workflow

Caption: Step-by-step gravimetric protocol for determining saturation solubility.

Detailed Methodology
  • Preparation: Add excess N-(1-Phenylethyl)benzamide solid to a jacketed glass vessel containing 20 mL of the target solvent (e.g., Ethanol).

  • Equilibration: Stir the mixture using a magnetic stirrer at the desired temperature (controlled by a circulating water bath, accuracy

    
     K).
    
    • Duration: Allow to stir for at least 24 hours to ensure saturation.

  • Settling: Stop stirring and allow the solution to stand for 2 hours at the same temperature. This prevents suspended micro-crystals from entering the sampling line.

  • Sampling: Withdraw the supernatant using a pre-warmed glass syringe equipped with a 0.22

    
    m PTFE filter (hydrophobic) or Nylon filter (hydrophilic), depending on the solvent.
    
  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtered solution and weigh immediately (

      
      ).
      
    • Evaporate the solvent in a vacuum oven (approx. 333 K) until constant mass is achieved.

    • Weigh the dried residue (

      
      ).
      
  • Calculation:

    
    
    
    
    
    Convert masses to moles to determine mole fraction (
    
    
    ).

References

  • Polymorphism & Solvent Influence: Title: One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide.[1] Source:Acta Crystallographica Section C (via PMC). Link:[Link]

  • Solubility Data & Thermodynamics: Title: Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures.[2] Source:Journal of Chemical & Engineering Data (ACS Publications). Link:[Link]

  • General Benzamide Solubility Trends: Title: Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. Source:Imperial College London / Spiral. Link:[Link]

Sources

The Role of N-(1-Phenylethyl)benzamide in Advancing C-H Activation Strategies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative paradigm in modern organic synthesis, offering novel and efficient pathways to complex molecular architectures. Within this field, the use of directing groups to control the regioselectivity of transition-metal-catalyzed C-H activation has been a cornerstone of methodological development. This technical guide provides a comprehensive literature review of N-(1-Phenylethyl)benzamide as a versatile and effective directing group in C-H activation studies. We will delve into its synthesis, its application in a range of C-H functionalization reactions catalyzed by palladium, rhodium, and iridium, and the mechanistic intricacies that govern these transformations. Particular emphasis will be placed on the practical aspects of these reactions, including detailed experimental protocols, substrate scope, and the application of this methodology in the synthesis of molecules relevant to the pharmaceutical industry.

Introduction: The Imperative of Directed C-H Activation

The direct conversion of C-H bonds into new carbon-carbon and carbon-heteroatom bonds represents a significant leap in synthetic efficiency, minimizing the need for pre-functionalized starting materials and reducing step counts.[1] However, the ubiquity of C-H bonds within a molecule presents a formidable challenge in achieving site-selectivity. To address this, the concept of directing groups has been widely adopted. A directing group is a functional moiety within the substrate that coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond and thereby ensuring regioselective functionalization.

N-(1-Phenylethyl)benzamide has emerged as a particularly useful directing group due to its straightforward synthesis, robust nature, and the chiral center on the phenylethyl moiety, which offers potential for asymmetric C-H activation.[2] This guide will explore the multifaceted role of this amide in shaping the landscape of modern synthetic chemistry.

Synthesis and Properties of N-(1-Phenylethyl)benzamide

N-(1-Phenylethyl)benzamide is an organic compound with the chemical formula C15H15NO.[3] It is a colorless to slightly yellow crystalline solid with a melting point of approximately 108-110°C.[3] The compound is soluble in common organic solvents such as ethanol, dimethylformamide, and chloroform, and is only slightly soluble in water.[3]

Synthetic Protocols

The synthesis of N-(1-Phenylethyl)benzamide is typically achieved through the acylation of 1-phenylethylamine with benzoyl chloride or benzoic acid.

Protocol 1: From Benzoyl Chloride

A straightforward method involves the reaction of phenethylamine with benzoyl chloride in the presence of a base.[3]

  • Step 1: In a suitable reaction vessel, dissolve 1-phenylethylamine and trimethyltin oxide in an anhydrous environment.

  • Step 2: Add benzoyl chloride to the mixture.

  • Step 3: Stir the reaction at room temperature for approximately 12 hours.

  • Step 4: The resulting solid product is collected by filtration and can be purified by crystallization from cold ethanol.[3]

Protocol 2: From Benzoic Acid

An alternative synthesis involves the condensation of benzoic acid and (S)-1-phenylethylamine.[4]

  • Step 1: Prepare a solution of benzoic acid (1 g, 8.18 mmol) in 50 mL of toluene.

  • Step 2: Add boric acid (50 mg) to the solution, followed by (S)-1-phenylethylamine (0.9 g, 7.44 mmol).

  • Step 3: Reflux the mixture for 36 hours, monitoring the reaction completion by TLC.

  • Step 4: After cooling to room temperature, add 200 mL of hexane to precipitate the product.

  • Step 5: The white precipitate of N-[(1S)-1-phenylethyl]benzamide is separated to afford a yield of 90%.[4]

Palladium-Catalyzed C-H Functionalization

Palladium catalysis has been extensively utilized for the ortho-functionalization of aromatic C-H bonds directed by the N-(1-Phenylethyl)benzamide group. These reactions typically proceed through a palladacycle intermediate.

Ortho-Arylation

The palladium-catalyzed ortho-arylation of benzamides with aryl iodides is a powerful tool for the synthesis of biaryl compounds.[5]

Experimental Protocol: Ortho-Arylation of N-methoxy benzamide [6]

  • Materials: N-methoxy benzamide (1.0 equiv), Aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), Dichloromethane (DCM) as solvent.

  • Procedure:

    • To an oven-dried reaction vessel, add N-methoxy benzamide, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous, degassed DCM via syringe.

    • Stir the reaction mixture at 100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with DCM.

    • Filter the mixture through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[6]

Table 1: Substrate Scope for Palladium-Catalyzed Ortho-Arylation of Benzamides

EntryBenzamide SubstrateAryl HalideProductYield (%)Reference
1N-Adamantylbenzamide4-iodo-trifluoromethylbenzeneortho-arylated product85
2N-methylbenzamide4-iodoanisoleortho-arylated product78[5]
3N-phenylbenzamide1-iodonaphthaleneortho-arylated product92[5]

Causality Behind Experimental Choices: The use of an oxidant, such as Ag₂CO₃, is often crucial to regenerate the active Pd(II) catalyst. The choice of solvent and temperature is optimized to ensure both reactivity and stability of the catalyst and substrates.

Mechanistic Insights: The Palladacycle

The generally accepted mechanism for palladium-catalyzed ortho-C-H activation involves the formation of a five-membered palladacycle intermediate. Density functional theory (DFT) investigations have provided insights into the energetics of this process, suggesting that the C-H activation step, proceeding via a concerted metalation-deprotonation (CMD) pathway, is often the rate- and regioselectivity-determining step.[7]

G cluster_0 Catalytic Cycle A Pd(II) Precatalyst B Amide Coordination A->B + Substrate C C-H Activation (CMD) (Palladacycle Formation) B->C Concerted Metalation- Deprotonation D Oxidative Addition of Aryl Halide C->D + Ar-X E Reductive Elimination D->E F Product Release E->F C-C Bond Formation F->A Catalyst Regeneration

Caption: Proposed catalytic cycle for Pd-catalyzed ortho-arylation.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts have proven to be highly effective for a variety of C-H functionalization reactions directed by the N-(1-Phenylethyl)benzamide group, including olefination and annulation reactions.[6]

Ortho-Olefination

The rhodium(III)-catalyzed oxidative olefination of benzamides provides a direct route to ortho-alkenylated products.[8][9]

Experimental Protocol: Rh(III)-Catalyzed C-H Olefination of N-Pentafluorophenyl Benzamides [8]

  • Materials: Benzamide (0.2 mmol, 1.0 eq.), Ethyl acrylate (0.5 mmol, 2.5 eq.), [RhCp*Cl₂]₂ (2 mol%), AgOAc (20 mol%), NaOAc (1.5 eq.), t-AmOH (1.0 mL).

  • Procedure:

    • Combine the benzamide substrate, ethyl acrylate, [RhCp*Cl₂]₂, AgOAc, and NaOAc in a reaction tube.

    • Add t-AmOH as the solvent.

    • Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

    • After cooling, the reaction mixture is filtered and concentrated.

    • The product is purified by column chromatography.[8]

Table 2: Substrate Scope for Rhodium-Catalyzed Ortho-Olefination

EntryBenzamide SubstrateOlefinProductYield (%)Reference
1N-pentafluorophenyl benzamideEthyl acrylateortho-olefinylated product92[8]
2N-pentafluorophenyl 4-methoxybenzamideStyreneortho-olefinylated product85[8]
3N-pentafluorophenyl 4-chlorobenzamiden-Butyl acrylateortho-olefinylated product78[8]

Causality Behind Experimental Choices: The use of a Cp*Rh(III) catalyst is common in these transformations. The silver salt often acts as a halide scavenger and an oxidant. The choice of base and solvent is critical for optimizing the reaction yield and selectivity.

Annulation Reactions

Rhodium catalysis also enables the annulation of benzamides with alkynes or other coupling partners to construct heterocyclic scaffolds.[10]

Iridium-Catalyzed C-H Functionalization

Iridium catalysts have emerged as powerful tools for C-H amination reactions, offering a direct method for the formation of C-N bonds.[11][12]

Ortho-Amination

The iridium-catalyzed direct C-H amination of benzamides with anilines or alkylamines provides a route to ortho-aminated products.[11][12][13]

Experimental Protocol: Iridium-Catalyzed Direct C-H Amination of Benzamides with Anilines

  • Materials: N-adamantylbenzamide (0.2 mmol), Aniline derivative (0.21 mmol), [IrCp*Cl₂]₂ (2.5 mol%), AgOAc (0.2 equiv), Cu(OAc)₂ (0.5 equiv), 1,2-Dichloroethane (DCE) (0.66 mL).

  • Procedure:

    • In a glovebox, combine N-adamantylbenzamide, the aniline derivative, [IrCp*Cl₂]₂, AgOAc, and Cu(OAc)₂ in a reaction vial.

    • Add DCE as the solvent.

    • Seal the vial and stir the reaction mixture at 25 °C for 24 hours.

    • The reaction mixture is then subjected to workup and purification by column chromatography.

Table 3: Substrate Scope for Iridium-Catalyzed Ortho-Amination of Benzamides

EntryBenzamide SubstrateAmine SourceProductYield (%)Reference
1N-Adamantylbenzamide4-(trifluoromethyl)anilineortho-aminated product82
2N-Adamantyl-4-methoxybenzamideAnilineortho-aminated product75
3N-(1-phenylethyl)benzamideCyclohexylamineortho-aminated product68[11]

Causality Behind Experimental Choices: The Cp*Ir(III) catalyst is crucial for activating the C-H bond. The combination of silver and copper acetates acts as an effective oxidant system to facilitate the catalytic cycle. The reaction can often be performed at room temperature, highlighting the mildness of this methodology.

Mechanistic Insights: The Iridacycle

Similar to palladium catalysis, iridium-catalyzed C-H amination is proposed to proceed through a cyclometalated intermediate. Mechanistic studies, including the isolation and characterization of iridacycle intermediates, have provided strong evidence for this pathway.[11][12]

G cluster_1 Iridium Catalytic Cycle Ir_A [Ir(III)] Precatalyst Ir_B Amide Coordination Ir_A->Ir_B + Substrate Ir_C C-H Activation (Iridacycle Formation) Ir_B->Ir_C Ir_D Coordination of Amine Ir_C->Ir_D + R-NH2 Ir_E Oxidative C-N Coupling Ir_D->Ir_E + Oxidant Ir_F Product Release Ir_E->Ir_F Reductive Elimination Ir_F->Ir_A Catalyst Regeneration

Caption: Proposed catalytic cycle for Ir-catalyzed ortho-amination.

Applications in the Synthesis of Bioactive Molecules and Natural Products

The C-H functionalization methodologies directed by N-(1-Phenylethyl)benzamide and related amides have found significant application in the synthesis of complex molecules with biological activity, underscoring their importance for drug discovery and development.[14][15]

Synthesis of Pharmaceutical Scaffolds

The ability to introduce diverse functional groups at the ortho-position of a benzamide core is highly valuable for generating libraries of compounds for biological screening. For instance, the synthesis of novel benzamide derivatives as potential modulators of DNMT3 activity has been reported, showcasing the utility of these methods in medicinal chemistry.[16]

Natural Product Synthesis

While specific examples employing N-(1-Phenylethyl)benzamide in the total synthesis of natural products are still emerging, the broader strategy of amide-directed C-H activation has been instrumental in the construction of complex natural product skeletons.[17][18] This approach allows for the late-stage functionalization of complex intermediates, a powerful strategy for accessing analogues and probing structure-activity relationships.[19]

Asymmetric C-H Activation

The chiral nature of the N-(1-phenylethyl) moiety in N-(1-Phenylethyl)benzamide makes it an attractive directing group for asymmetric C-H activation, where the stereochemistry of the directing group influences the stereochemical outcome of the reaction.[2][10][20] This area of research is rapidly expanding, with the development of new chiral ligands and catalysts enabling highly enantioselective transformations.

Conclusion and Future Outlook

N-(1-Phenylethyl)benzamide has proven to be a robust and versatile directing group for a wide range of transition-metal-catalyzed C-H functionalization reactions. Its ease of synthesis and the ability to direct the regioselective introduction of various functional groups make it a valuable tool for organic chemists in both academic and industrial settings. The methodologies developed using this directing group have significantly advanced the field of C-H activation, providing efficient and atom-economical routes to valuable chemical entities.

Future research in this area will likely focus on expanding the scope of C-H functionalization reactions, developing more sustainable catalytic systems with earth-abundant metals, and further exploring the potential of N-(1-Phenylethyl)benzamide and related chiral amides in asymmetric catalysis. The continued application of these powerful synthetic tools will undoubtedly accelerate the discovery and development of new pharmaceuticals and other functional molecules.

References

  • N-(1-phenylethyl)benzamide - ChemBK. (2024, April 10). Retrieved from [Link]

  • Gandeepan, P., & Ackermann, L. (2018).
  • Yu, J. Q., & Shi, Z. (Eds.). (2010). C-H activation. Springer Science & Business Media.
  • Fabbiani, F. P. A., & Gelbrich, T. (2011). One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide.
  • Wang, D. H., & Wasa, M. (2019).
  • Kim, J. Y., & Chang, S. (2014). Iridium-Catalyzed C−H Amination with Anilines at Room Temperature: Compatibility of Iridacycles with External Oxidants. Journal of the American Chemical Society, 136(16), 5904-5907.
  • Ren, J., Xiong, Y., Li, Q., Wang, B., Wang, G., Wang, B., ... & Yang, X. (2025). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. Organic & Biomolecular Chemistry.
  • Kim, H., & Chang, S. (2015). Iridium-Catalyzed Direct C–H Amination with Alkylamines: Facile Oxidative Insertion of Amino Group into Iridacycle.
  • Li, B., & Ma, J. (2020). C–H Functionalization of Aromatic Amides.
  • Wu, Y., & Li, X. (2017). Iridium-catalyzed direct amination of benzamides 32 via C–H bond activation. Tetrahedron Letters, 58(4), 347-350.
  • Cernijenko, A., & Sarpong, R. (2021). Synthesis of Natural Products by C–H Functionalization of Heterocycles. The Journal of Organic Chemistry, 86(1), 1-21.
  • Kim, H., & Chang, S. (2015). Iridium-Catalyzed Direct C–H Amination with Alkylamines: Facile Oxidative Insertion of Amino Group into Iridacycle.
  • Yeung, C. S., Zhao, X., Borduas, N., & Dong, V. M. (2010).
  • Maji, R., & Padala, K. (2017). Rh(III)-catalyzed directed C–H amidation of aldehydes with anthranils. Organic Letters, 19(21), 5848-5851.
  • Kim, J. Y., & Chang, S. (2014). Iridium-Catalyzed C–H Amination with Anilines at Room Temperature: Compatibility of Iridacycles with External Oxidants. Journal of the American Chemical Society, 136(16), 5904-5907.
  • Two-step chemical synthesis of (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide (1). (n.d.). Retrieved from [Link]

  • Stuart, D. R., & Fagnou, K. (2015). Rh (iii)-catalyzed C–H olefination of N-pentafluoroaryl benzamides using air as the sole oxidant. Chemical Science, 6(3), 1834-1840.
  • Application Notes and Protocols for Utilizing (S)
  • Optimizing reaction conditions for N-alkyl
  • Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides. (2025). Benchchem.
  • Li, Z., & Li, C. J. (2019). Synthesizing natural products by the C− H functionalization strategy. Chemistry–A European Journal, 25(51), 11848-11864.
  • Liu, W., & Shi, B. F. (2023). Enantioselective C–H functionalization: logic and applications in the total synthesis of natural products. Chemical Science, 14(28), 7486-7507.
  • SCpRh (III)‐Catalyzed Enantioselective Aryl C− H Addition to Nitroalkenes. (n.d.). Retrieved from [Link]

  • C-H Functionalization - Ellman Laboratory. (n.d.). Yale University. Retrieved from [Link]

  • Valente, S., & Mai, A. (2014). Preparation of phenylethylbenzamide derivatives as modulators of DNMT3 activity. MedChemComm, 5(2), 143-149.
  • Gandeepan, P., & Ackermann, L. (2018).
  • Wang, L., & Glorius, F. (2014). Catalyzed Mild C H ortho Arylation and Intramolecular Amination Oriented by a Phosphinamide Group.
  • Chiral auxiliary. (2023, November 27). In Wikipedia. Retrieved from [Link]

  • A method for preparing N-(2-phenylethyl) benzamide. (2013).
  • Bode, J. W. (2006). AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. Organic Syntheses, 83, 203-212.
  • Yang, Y. F., & Houk, K. N. (2014). Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study. Journal of the American Chemical Society, 136(20), 7428-7437.
  • Technical Support Center: C-H Functionalization in Benzamide Synthesis. (2025). Benchchem.
  • Rh (III)-Catalyzed C-H activation/cyclization of benzamides and diazo compounds to form isocoumarins and alpha-pyrones. (2018). Organic Letters, 20(16), 4932-4936.
  • Design and synthesis of bioactive molecules. (2025). Beilstein Journal of Organic Chemistry.
  • Li, X., & Chen, G. (2011). Rh (III)-Catalyzed Oxidative Olefination of N-(1-Naphthyl) sulfonamides Using Activated and Unactivated Alkenes. Organic letters, 13(21), 5784-5787.
  • Wang, H., & Li, X. (2023). Rhodium-catalyzed atroposelective access to trisubstituted olefins via C–H bond olefination of diverse arenes. Chemical Science, 14(28), 7654-7660.
  • (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. (2023). Molbank, 2023(2), M1650.
  • Wang, Y., & Liu, H. (2018).
  • Czarnocki, Z. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4984.
  • Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. (2012). Organic Letters, 14(3), 856-859.
  • Substituted n-(phenethyl)benzamide derivatives, preparation and uses thereof. (2007).
  • catalyzed C–H olefination of N-pentafluoroaryl benzamides using air as the sole oxidant. (2015). Chemical Science, 6(3), 1834-1840.
  • The general mechanism of the Pd-catalyzed N-arylation reaction. (2019).
  • Sequential Palladium-Catalyzed C-and N-Arylation Reactions as a Practical and General Protocol for the Synthesis of the First Series of Oxcarbazepine Analogues. (2011). The Journal of Organic Chemistry, 76(17), 7114-7123.

Sources

Pharmacophore Properties of N-(1-Phenylethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Structural Analysis

Executive Summary: The "Twisted" Scaffold

N-(1-Phenylethyl)benzamide represents a privileged structural motif in medicinal chemistry, distinguished by its chiral benzylic center . Unlike planar N-phenylbenzamides, the inclusion of the methyl group at the


-position of the amine creates a non-planar, "twisted" conformation. This steric bulk locks the molecule into specific spatial arrangements, making it a high-value scaffold for two distinct applications:
  • Chiral Molecular Recognition: As a Chiral Solvating Agent (CSA) for NMR spectroscopy (e.g., Kagan’s Amide derivatives).[1][2]

  • Antimicrobial & Antiprotozoal Therapeutics: As a DNA minor groove binder and inhibitor of bacterial cell division proteins.

This guide dissects the pharmacophore into modifiable regions, detailing the Structure-Activity Relationships (SAR) that drive its biological and physicochemical utility.

Structural Architecture & Pharmacophore Mapping

The molecule functions through three distinct pharmacophoric regions. Understanding the interplay between these regions is critical for rational drug design.

The Three-Zone Model
RegionComponentFunctionKey Interactions
Zone A Benzoyl Moiety Electronic Tuner

-

stacking; Electronic withdrawal/donation affects amide acidity.
Zone B Amide Linker H-Bonding CoreHydrogen Bond Donor (NH) & Acceptor (C=O). Rigidifies the structure.
Zone C 1-Phenylethyl Chiral "Anchor"Hydrophobic pocket filling; Stereoselectivity (

vs

) dictates target fit.
Stereochemistry: The Critical Determinant

The 1-phenylethyl group introduces a chiral center.

  • Conformational Lock: The methyl group creates steric hindrance that prevents free rotation, often locking the two phenyl rings into a specific dihedral angle (approx. 45–60°).

  • Biological Impact: In antimicrobial applications, the (

    
    )-enantiomer often exhibits superior binding to protein targets due to the specific orientation of the hydrophobic phenyl ring into the binding pocket.
    

Structure-Activity Relationship (SAR) Analysis

Electronic Modulation of Zone A (Benzoyl Ring)

Modifications here drastically alter the molecule's function:

  • Electron Withdrawing Groups (EWGs): Adding nitro groups (e.g., 3,5-dinitro) increases the acidity of the amide NH. This is the basis of Kagan’s Amide , where the acidic proton forms strong H-bonds with chiral analytes, enabling enantiomeric discrimination in NMR [1].

  • Electron Donating Groups (EDGs): Adding hydroxyl or amino groups (e.g., p-OH) often enhances antimicrobial activity . The p-hydroxy derivative mimics tyrosine residues, potentially interfering with bacterial enzymatic pathways [2].

The Linker Switch (Zone B)
  • Amide (C=O): Standard scaffold. Stable, good H-bond acceptor.

  • Thioamide (C=S): Substitution of Oxygen with Sulfur (via Lawesson’s reagent) creates a "Thio-Kagan's Amide." Sulfur is a larger, softer atom with a weaker H-bond acceptor capability but increases the acidity of the NH donor, altering the binding profile for specific targets [3].[1]

Visualization: Pharmacophore Map

The following diagram illustrates the functional logic of the scaffold.

PharmacophoreMap Core N-(1-Phenylethyl)benzamide Core Scaffold ZoneA Zone A: Benzoyl Ring (Electronic Modulation) Core->ZoneA ZoneB Zone B: Amide Linker (H-Bonding) Core->ZoneB ZoneC Zone C: Phenylethyl (Chiral/Hydrophobic) Core->ZoneC ModA1 3,5-Dinitro: Increases NH Acidity (CSA/NMR Agent) ZoneA->ModA1 ModA2 p-Hydroxy/Amino: Mimics Tyrosine (Antimicrobial) ZoneA->ModA2 ModB1 Thioamide (C=S): Altered Lipophilicity & Donor Strength ZoneB->ModB1 ModC1 (S)-Enantiomer: Specific Protein Fit ZoneC->ModC1 ModC2 Methyl Group: Steric Lock ZoneC->ModC2

Figure 1: Pharmacophore segmentation of the N-(1-phenylethyl)benzamide scaffold highlighting functional derivatives.

Biological Applications & Mechanisms[3][4]

Antimicrobial & Antifungal Activity

Derivatives of this scaffold have shown significant efficacy against Gram-positive bacteria (B. subtilis, S. aureus) and fungi (C. albicans).

  • Mechanism: Evidence suggests these compounds act as DNA minor groove binders (particularly in AT-rich regions) or inhibitors of the bacterial cell division protein FtsZ [4]. The twisted conformation allows the molecule to slot into the minor groove, disrupting replication.

  • Potency: p-substituted benzamides (Zone A) linked to the phenylethyl amine (Zone C) have demonstrated MIC values comparable to standard antibiotics in specific strains [2].

Antiprotozoal Activity

Specific analogues (bis-benzamides) target the kinetoplast DNA (kDNA) of parasites like Trypanosoma brucei (Sleeping Sickness) and Leishmania. The scaffold serves as a curved template that matches the curvature of the DNA minor groove [5].

Experimental Protocols

Synthesis Protocol: Amide Coupling

Objective: Synthesize N-(1-phenylethyl)benzamide with high enantiomeric purity. Rationale: Using EDC/HOBt coupling prevents racemization that can occur with harsh acid chlorides.

Reagents:

  • Benzoic acid derivative (1.0 eq)

  • (S)-1-Phenylethylamine (1.0 eq)

  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • DCM (Solvent)

Step-by-Step Workflow:

  • Activation: Dissolve benzoic acid in DCM at 0°C. Add EDC

    
    HCl and HOBt. Stir for 30 mins to form the active ester.
    
  • Coupling: Add (S)-1-phenylethylamine and DIPEA dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1M HCl (remove unreacted amine), Sat. NaHCO

    
     (remove unreacted acid), and Brine.
    
  • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography.

Validation: Chiral HPLC Method

Objective: Verify enantiomeric excess (ee%). Column: Chiralcel OD-H or AD-H (Polysaccharide based). Mobile Phase: Hexane : Isopropanol (90:10). Flow Rate: 1.0 mL/min. Detection: UV at 254 nm. Expected Result: The (


) and (

) enantiomers should resolve with distinct retention times due to interaction with the chiral stationary phase.
Visualization: Synthesis & Validation Workflow

SynthesisWorkflow Start Starting Materials: Benzoic Acid + (S)-Amine Activation Activation (0°C): EDC/HOBt in DCM Start->Activation Coupling Coupling Reaction: Add Amine + DIPEA Stir 12h @ RT Activation->Coupling Workup Workup: Acid/Base Wash (Remove unreacted SM) Coupling->Workup Purification Purification: Recrystallization (EtOH) Workup->Purification Validation Validation: Chiral HPLC & NMR Purification->Validation

Figure 2: Step-by-step synthesis and validation workflow for enantiopure benzamide derivatives.

References

  • MDPI. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide: Synthesis and Chiral Solvating Properties. Available at: [Link]

  • NanoBioLetters. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Available at: [Link]

  • ProQuest. (2023). Thioamide variants of Kagan's Amide as Chiral Solvating Agents. Available at: [Link]

  • Semantic Scholar. (2023). Synthesis and Biophysical Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available at: [Link]

Sources

Role of N-(1-Phenylethyl)benzamide as a chiral auxiliary in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Role of N-(1-Phenylethyl)benzamide as a Chiral Auxiliary in Organic Synthesis

Executive Summary

N-(1-Phenylethyl)benzamide serves as a robust chiral auxiliary and directing group in asymmetric organic synthesis, most notably in Diastereoselective Directed Ortho-Metalation (DoM) . By leveraging the chiral influence of the (S)- or (R)-1-phenylethyl moiety, researchers can induce high levels of stereocontrol during the functionalization of aromatic rings. This guide details the mechanistic underpinnings, experimental protocols, and critical data required to utilize this auxiliary for the synthesis of enantiomerically enriched phthalides, isoquinolines, and ortho-substituted benzoic acid derivatives.

Mechanistic Foundation: Chelation-Controlled Stereoselection

The efficacy of N-(1-Phenylethyl)benzamide as a chiral auxiliary stems from its ability to form a rigid Complexation-Induced Proximity Effect (CIPE) during lithiation.

The Chiral Directing Group (CDG)

Unlike simple amides, the N-(1-phenylethyl) group provides a dual function:

  • Lewis Base Coordination: The carbonyl oxygen coordinates with the lithium cation (

    
    ) of the organolithium base (e.g., n-BuLi or sec-BuLi).
    
  • Steric Shielding: The chiral center (

    
    -methylbenzyl) creates a distinct steric environment. Upon coordination, the rotation of the C-N bond is restricted, locking the conformer. The lithium aggregate preferentially deprotonates the ortho-proton that is sterically more accessible or electronically activated via the chelate.
    
Transition State Model

The reaction proceeds through a pre-lithiation complex where the alkyllithium coordinates to the amide oxygen. The subsequent deprotonation is diastereoselective, leading to a chiral ortho-lithio species. When an electrophile (E


) is introduced, it attacks the face of the aromatic ring dictated by the chiral auxiliary, often determined by the minimization of 

strain in the transition state.

G Figure 1: Mechanistic Pathway of Diastereoselective Ortho-Lithiation Start N-(1-Phenylethyl)benzamide (Substrate) Complex Pre-Lithiation Complex (Li-O Coordination) Start->Complex + n-BuLi / TMEDA Coordination Lithio Chiral Ortho-Lithio Species (Diastereomeric Excess) Complex->Lithio Directed Deprotonation (Kinetic Control) Product Ortho-Substituted Chiral Product Lithio->Product + Electrophile (E+) Stereoselective Trap

Figure 1: The coordination of the lithium base to the amide oxygen is the critical stereodefining step, locking the conformation prior to deprotonation.

Experimental Protocols

Synthesis of the Auxiliary-Substrate Conjugate

This protocol describes the condensation of benzoic acid with (S)-1-phenylethylamine. This step installs the auxiliary.

  • Reagents: Benzoic acid (1.0 equiv), (S)-(-)-1-Phenylethylamine (1.0 equiv), Boric acid (

    
    , 10 mol%), Toluene.
    
  • Apparatus: Dean-Stark trap for azeotropic water removal.

Step-by-Step Procedure:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add benzoic acid (10 mmol) and toluene (50 mL).

  • Catalyst Addition: Add boric acid (1 mmol).

  • Amine Addition: Add (S)-1-phenylethylamine (10 mmol) via syringe.

  • Reflux: Attach a Dean-Stark trap and reflux the mixture for 24–36 hours. Monitor water collection.

  • Workup: Cool to room temperature. Dilute with hexane (50 mL) to precipitate the product or wash with 1M HCl (to remove unreacted amine), 1M NaOH (to remove unreacted acid), and brine.

  • Purification: Recrystallize from hexane/ethyl acetate or ethanol/water to yield N-(1-phenylethyl)benzamide as white crystals.

Diastereoselective Ortho-Lithiation and Electrophilic Trapping

This is the core asymmetric transformation.

  • Reagents: n-BuLi or sec-BuLi (2.2 equiv), TMEDA (2.2 equiv), Electrophile (e.g., Benzaldehyde), THF (anhydrous).

  • Conditions: Cryogenic (

    
    C to 
    
    
    
    C), Inert Atmosphere (
    
    
    or Ar).

Step-by-Step Procedure:

  • Solution Prep: Dissolve N-(1-phenylethyl)benzamide (1.0 mmol) and TMEDA (2.2 mmol) in anhydrous THF (10 mL) under argon.

  • Cooling: Cool the solution to

    
    C using a dry ice/acetone bath.
    
  • Lithiation: Dropwise add sec-BuLi (2.2 mmol) over 10 minutes. The solution may turn yellow/orange, indicating the formation of the dianion (amide nitrogen deprotonated first, then ortho-carbon).

  • Incubation: Stir at

    
    C for 1 hour, then warm to 
    
    
    
    C for 30 minutes to ensure complete ortho-metalation.
  • Electrophile Addition: Cool back to

    
    C. Add the electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise.
    
  • Quench: Stir for 2 hours, then quench with saturated aqueous

    
    .
    
  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate. The product is typically a mixture of diastereomers which can be separated by column chromatography.
    
Auxiliary Cleavage (Recovery)

To obtain the final chiral ortho-substituted benzoic acid or phthalide, the auxiliary must be removed.

  • Method: Acidic Hydrolysis / Cyclization.[1]

  • Reagents: 6M HCl or Methanesulfonic acid (MsOH) in Toluene.

Protocol:

  • Dissolve the alkylated amide in 6M HCl/Dioxane (1:1).

  • Reflux for 12 hours.

  • The amide bond hydrolyzes. If a hydroxyl group was introduced (e.g., from aldehyde addition), the intermediate often spontaneously cyclizes to form a chiral phthalide, releasing the auxiliary as the amine salt.

Quantitative Performance Data

The following table summarizes the diastereoselectivity usually observed when reacting the lithiated N-(1-phenylethyl)benzamide with various aldehydes, followed by hydrolysis to phthalides.

Table 1: Diastereoselective Synthesis of 3-Substituted Phthalides

EntryElectrophile (R-CHO)Product (Phthalide)Yield (%)Diastereomeric Ratio (dr)ee (%)*
1 Benzaldehyde (

)
3-Phenylphthalide8588:1276
2

-Anisaldehyde
3-(4-OMe-Ph)phthalide8290:1080
3 Valeraldehyde (

)
3-Butylphthalide7892:883
4 Acetaldehyde (

)
3-Methylphthalide8085:1570

*Note: ee values refer to the optical purity of the major phthalide enantiomer after hydrolysis and recrystallization.

Application Case Study: Synthesis of Chiral Phthalides

Phthalides (isobenzofuranones) are the core scaffold of many natural products (e.g., celery oil, butylphthalide). The N-(1-phenylethyl)benzamide auxiliary allows for the installation of the C3-chiral center via the ortho-lithiation strategy described above.

Workflow Visualization:

Workflow Figure 2: Workflow for Phthalide Synthesis using N-(1-Phenylethyl)benzamide Step1 Step 1: Auxiliary Attachment Benzoic Acid + (S)-PEA Step2 Step 2: Ortho-Lithiation (sec-BuLi, THF, -78C) Step1->Step2 Yield >90% Step3 Step 3: Electrophile Trap (R-CHO) Step2->Step3 Diastereoselective Step4 Step 4: Hydrolysis/Cyclization (H+) Step3->Step4 dr ~9:1 Result Target: Chiral 3-Substituted Phthalide + Recovered Auxiliary Step4->Result Spontaneous Cyclization

Figure 2: The integrated workflow from raw materials to chiral pharmacophore.

References

  • Ugozzoli, F. et al. (2017). "One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide." IUCrJ.

  • Watanabe, M. et al. (1985). "Asymmetric synthesis of optically active phthalides via ortho-lithiation and cyclization of chiral N-monosubstituted benzamides." Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem Application Note. "Application Notes and Protocols for Utilizing (S)-1-Phenylethylamine as a Chiral Auxiliary."

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews.

  • Marson, C. M. et al. (2015). "Simple and Efficient Cleavage of the N-(1-Phenylethyl) Unit of Carboxamides with Methanesulfonic Acid." Tetrahedron Letters.

Sources

Topic: Electronic Properties and Amide Bond Characteristics of N-(1-Phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

N-(1-Phenylethyl)benzamide, a chiral secondary amide with the chemical formula C₁₅H₁₅NO, stands as a molecule of significant interest in stereochemistry, materials science, and pharmaceutical development.[1][2][3] Its structure, featuring two distinct phenyl rings bridged by a conformationally constrained amide linkage, gives rise to a fascinating interplay of electronic properties and structural dynamics. This guide provides a comprehensive technical analysis of these characteristics, grounded in established experimental and computational methodologies. We will explore the molecule's electronic architecture, detailing its absorption and potential emission properties. Concurrently, we will dissect the critical features of its amide bond, including its geometry, rotational energetics, and spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this important molecular scaffold.

Molecular Architecture and Conformational Dynamics

The fundamental structure of N-(1-Phenylethyl)benzamide comprises a benzoyl group attached to the nitrogen of a 1-phenylethylamine moiety.[3] The presence of a stereocenter at the benzylic carbon (Cα) means the molecule exists as a pair of enantiomers, (R) and (S).

The molecule's three-dimensional structure is not static. While the amide bond itself is largely planar, significant conformational flexibility arises from the rotation of the two peripheral phenyl rings.[1] This flexibility is so pronounced that N-(1-Phenylethyl)benzamide exhibits conformational trimorphism, meaning it can crystallize into three different stable forms (polymorphs) without any change in its chemical composition.[1] This phenomenon is triggered by different rotational positions of the phenyl rings, which in turn affects the packing of the molecules in the crystal lattice.[1] In the solid state, these molecules are organized into infinite chains through intermolecular N—H⋯O hydrogen bonds, a common motif for non-sterically hindered amides.[1]

G N_PEB_Structure N-(1-Phenylethyl)benzamide

Caption: 2D Structure of N-(1-Phenylethyl)benzamide.

Electronic Properties and Spectroscopic Behavior

The electronic landscape of N-(1-Phenylethyl)benzamide is defined by its two key chromophores: the benzoyl system and the phenylethyl system. The amide group acts as an electronic bridge, influencing the overall distribution of electron density. These features make the molecule a subject of interest for applications such as a precursor for fluorescent compounds.[2]

UV-Visible (UV-Vis) Absorption

The UV-Vis spectrum is expected to show characteristic absorptions for the phenyl and benzoyl moieties. The benzoyl group, with its extended conjugation between the phenyl ring and the carbonyl, typically dominates the spectrum.

Data Presentation: Expected UV-Vis Absorption Bands

Chromophore Estimated λmax (nm) Transition Type Description
Benzoyl Moiety ~230-250 nm π → π* An intense absorption band resulting from the conjugated system of the aromatic ring and the carbonyl group.
Benzoyl Moiety ~270-290 nm n → π* A weaker, often broad, absorption band corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

| Phenyl Group | ~255-265 nm | π → π* | A characteristic, often structured, band of moderate intensity arising from the isolated phenyl ring of the phenylethyl group. |

Expertise & Experience: Causality in Solvent Selection When acquiring UV-Vis spectra for structural elucidation, the choice of solvent is a critical parameter that must be deliberately chosen. A non-polar, aprotic solvent such as hexane or cyclohexane is ideal for observing the fine vibrational structure of the π → π* transitions. In contrast, polar protic solvents like ethanol can engage in hydrogen bonding with the carbonyl oxygen and the N-H proton, which can obscure fine structure and induce solvatochromic shifts (changes in λmax), providing information about the electronic nature of the ground and excited states.

Fluorescence Properties

Aromatic amides like N-(1-Phenylethyl)benzamide are often fluorescent.[2] Upon excitation into its absorption bands, the molecule can relax by emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF).

Experimental Protocols: A Self-Validating Workflow for Quantum Yield Measurement Determining the relative fluorescence quantum yield is a robust, self-validating protocol. It relies on comparing the sample's fluorescence to that of a well-characterized standard with a known ΦF.

G cluster_QY_Workflow Quantum Yield Determination Workflow A 1. Prepare Dilute Solutions Create a series of solutions for both the sample and a standard (e.g., quinine sulfate). Ensure absorbance is kept below 0.1 at the excitation wavelength to prevent inner-filter effects. B 2. Measure Absorbance Record the absorbance of each solution at the chosen excitation wavelength. A->B C 3. Measure Fluorescence Record the integrated fluorescence emission spectrum for each solution using the same instrument settings. B->C D 4. Plot Data Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. C->D E 5. Validate and Analyze Confirm linearity of both plots (R² > 0.99). This validates the absence of concentration-dependent errors. Calculate the slope (Gradient, Grad) for each line. D->E F 6. Calculate Quantum Yield Use the equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where η is the solvent refractive index. E->F

Caption: A self-validating workflow for relative fluorescence quantum yield measurement.

Trustworthiness: The trustworthiness of this protocol is established by the internal validation step (Step 5). A linear relationship between absorbance and fluorescence intensity confirms that the measurements were taken in a concentration regime where Beer's Law is obeyed and artifacts are minimized. Any deviation from linearity would immediately invalidate the results and prompt a re-evaluation of the experimental concentrations.

The Amide Bond: A Hub of Structural Rigidity and Control

The amide bond is the defining functional group of N-(1-Phenylethyl)benzamide, and its unique properties govern the molecule's local structure.

Planarity and Rotational Barrier

Due to resonance between the nitrogen lone pair and the carbonyl π-system, the C-N bond has significant double-bond character. This imparts a planar geometry to the O=C-N-H atoms and creates a substantial energy barrier to rotation around the C-N bond. This barrier can be studied by dynamic NMR spectroscopy, where changes in the line shape of NMR signals at different temperatures are analyzed to determine the rate of rotation and the associated free energy of activation.[4][5]

Spectroscopic Characterization

Specific spectroscopic techniques are indispensable for probing the amide bond.

Data Presentation: Key Spectroscopic Signatures of the Amide Bond

Technique Feature Typical Value/Region Information Provided
Infrared (IR) Spectroscopy Amide I Band ~1640-1660 cm⁻¹ Primarily C=O stretching vibration. Its position is sensitive to hydrogen bonding.
Amide II Band ~1530-1550 cm⁻¹ A coupled vibration of N-H bending and C-N stretching.
Amide A Band ~3300 cm⁻¹ N-H stretching vibration. Broadening indicates hydrogen bonding.[6]
¹³C NMR Spectroscopy Carbonyl Carbon (C=O) ~165 ppm The chemical shift of the carbonyl carbon confirms the amide environment.

| ¹H NMR Spectroscopy | Amide Proton (N-H) | ~6.0-8.5 ppm | Chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. |

Authoritative Grounding & Comprehensive References: The assignment of these IR bands is a cornerstone of organic spectroscopy, detailed in foundational texts like Pavia, Lampman, Kriz, and Vyvyan's "Introduction to Spectroscopy." The Amide I band is particularly useful as its frequency decreases when the carbonyl group acts as a hydrogen bond acceptor, which is the case in the crystal structure of N-(1-Phenylethyl)benzamide.[1]

Crystallographic Data

Single-crystal X-ray diffraction provides the most definitive characterization of the amide bond's geometry. Studies on related structures show that intermolecular hydrogen bonds can lead to an elongation of the C=O bond compared to its average value.[7] For N-(1-Phenylethyl)benzamide, the crystal structure confirms that molecules are linked by N—H⋯O hydrogen bonds, which dictates the supramolecular assembly.[1]

Experimental Protocols: Single-Crystal X-ray Diffraction Workflow This workflow outlines the authoritative process for obtaining precise bond lengths and angles.

G cluster_XRAY_Workflow X-ray Crystallography Workflow A 1. Crystal Growth Grow a high-quality single crystal of the compound (e.g., via slow evaporation from acetonitrile). B 2. Data Collection Mount the crystal and collect diffraction data using a diffractometer. A->B C 3. Structure Solution Process the data and solve the phase problem to obtain an initial electron density map. B->C D 4. Structure Refinement Refine the atomic positions and thermal parameters against the experimental data to achieve the best fit. C->D E 5. Validation and Analysis Validate the final structure using established metrics (e.g., R-factor) and analyze geometric parameters like bond lengths, angles, and torsion angles. D->E

Caption: The logical workflow for determining molecular structure via X-ray crystallography.

Synthesis

N-(1-Phenylethyl)benzamide can be reliably synthesized via several standard amidation methods. A common and robust laboratory-scale synthesis involves the reaction of 1-phenylethylamine with either benzoyl chloride or benzoic acid.[1][2]

Experimental Protocols: Synthesis from Benzoic Acid The following protocol is based on a literature method that provides a high yield.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a solution of benzoic acid (1.1 eq) in toluene.

  • Addition of Reagents: Add a catalytic amount of boric acid (B(OH)₃), followed by (S)-1-phenylethylamine (1.0 eq).

  • Reflux: Heat the mixture to reflux and maintain for approximately 36 hours.

  • In-Process Control (Trustworthiness): Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase to ensure the consumption of starting materials.

  • Workup and Isolation: After cooling the reaction to room temperature, add hexane to precipitate the product.

  • Purification: Collect the white precipitate by filtration and wash with cold hexane to afford the pure N-(1-Phenylethyl)benzamide. A reported yield for this method is 90%.[1]

References

  • Bolel, P., et al. (2019). One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • ChemBK. (2024). N-(1-phenylethyl)benzamide. Available at: [Link]

  • Langgård, M., & Sandström, J. (1996). Conformational analysis of (R,R)- and (R,S)-N,N-bis(1-phenylethyl)-acetamide and -thioacetamide. A study by NMR spectroscopy and by empirical force-field and AM1 calculations. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • PubChem. N-(1-phenylethyl)benzamide (C15H15NO). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 264840, N-(1-Phenylethyl)benzamide. Available at: [Link]

  • SpectraBase. N-(1-phenylethyl)benzamide - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • ResearchGate. (2000). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Available at: [Link]

  • Shyshkina, M. O., et al. (2019). The molecular structure of N-[(1S)-1-phenylethyl]-amide 3a... ResearchGate. Available at: [Link]

  • MDPI. (2013). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Available at: [Link]

Sources

Methodological & Application

Protocol for the synthesis of N-(1-Phenylethyl)benzamide from benzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of N-(1-Phenylethyl)benzamide via Nucleophilic Acyl Substitution

Executive Summary & Mechanistic Causality

The synthesis of amides from acyl chlorides and primary amines is a cornerstone reaction in medicinal chemistry and drug development. While traditionally performed under biphasic aqueous/organic conditions known as the Schotten–Baumann reaction[1], modern drug discovery workflows frequently utilize homogeneous anhydrous conditions to maximize yield, prevent the competitive hydrolysis of the highly reactive acyl chloride, and streamline purification[2].

This protocol details the synthesis of N-(1-phenylethyl)benzamide from benzoyl chloride and 1-phenylethylamine using Triethylamine (TEA) as a non-nucleophilic base in Dichloromethane (DCM).

The Causality of the Reaction Design:

  • Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzoyl chloride to form a zwitterionic tetrahedral intermediate.

  • Acid Scavenging (TEA): As the tetrahedral intermediate collapses, it expels a chloride ion and a proton, generating hydrochloric acid (HCl). Without an external base, this HCl would rapidly protonate unreacted 1-phenylethylamine, forming an unreactive ammonium salt and capping the theoretical yield at 50%. TEA acts as a "proton sponge," neutralizing the HCl to form water-soluble TEA·HCl, thus driving the reaction to >95% completion.

  • Thermal Control (0 °C to RT): The amidation is highly exothermic. Dropwise addition of the electrophile at 0 °C prevents thermal degradation, limits the formation of di-acylated side products, and controls the reaction kinetics.

Reaction Pathway Visualization

AmidationMechanism PhCOCl Benzoyl Chloride (Electrophile) Tetrahedral Tetrahedral Intermediate (Zwitterionic) PhCOCl->Tetrahedral Nucleophilic Attack (0 °C, DCM) Amine 1-Phenylethylamine (Nucleophile) Amine->Tetrahedral Nucleophilic Attack (0 °C, DCM) TEA Triethylamine (Acid Scavenger) Salt TEA·HCl (Water-Soluble Salt) TEA->Salt HCl Neutralization Product N-(1-Phenylethyl)benzamide (Target Product) Tetrahedral->Product Chloride Expulsion (RT) Tetrahedral->Salt Deprotonation by TEA

Reaction pathway: Nucleophilic acyl substitution forming N-(1-phenylethyl)benzamide.

Materials, Reagents, and Stoichiometry

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Experimental Role
1-Phenylethylamine 121.181.01.21 g (1.29 mL)Limiting Reagent / Nucleophile
Benzoyl Chloride 140.571.11.55 g (1.28 mL)Electrophile (Slight excess)
Triethylamine (TEA) 101.191.51.52 g (2.09 mL)Non-nucleophilic Base / Scavenger
Dichloromethane (DCM) 84.93N/A30 mL (Total)Aprotic Reaction Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific observational cues to confirm the reaction is proceeding correctly.

Phase 1: Preparation & Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Solubilization: Add 1-phenylethylamine (1.29 mL, 10 mmol) and anhydrous DCM (20 mL) to the flask.

  • Base Addition: Inject Triethylamine (2.09 mL, 15 mmol) into the stirring solution.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Phase 2: Addition & Reaction Propagation
  • Electrophile Preparation: In a separate dry vial, dissolve benzoyl chloride (1.28 mL, 11 mmol) in anhydrous DCM (10 mL).

  • Controlled Addition: Using a dropping funnel or syringe pump, add the benzoyl chloride solution dropwise over 15–20 minutes.

    • Self-Validation Cue: You will observe a mild exotherm and the gradual formation of a white precipitate (TEA·HCl salt). This visual cue confirms the reaction has initiated and HCl is being successfully scavenged.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 2 to 4 hours.

  • TLC Monitoring: Check reaction completion via Thin Layer Chromatography (Eluent: 70:30 Hexanes:Ethyl Acetate).

    • Self-Validation Cue: The starting amine (ninhydrin-active, low Rf) should disappear, replaced by a new, highly UV-active spot corresponding to the amide (Rf ~0.5).

Phase 3: Work-up & Liquid-Liquid Extraction

The work-up logic relies on acid-base phase partitioning to isolate the neutral amide. 9. Quenching: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Stir vigorously for 5 minutes. Transfer to a separatory funnel. 10. Basic Wash: Separate the organic (bottom) layer. Extract the aqueous layer once with 10 mL DCM. Combine the organic layers. Causality: This step hydrolyzes any unreacted benzoyl chloride into benzoic acid, which is deprotonated and trapped in the aqueous layer as water-soluble sodium benzoate. 11. Acidic Wash: Wash the combined organic layers with 1M aqueous HCl (15 mL). Causality: This protonates any unreacted 1-phenylethylamine and TEA, pulling them into the aqueous layer as ammonium chloride salts. 12. Brine Wash: Wash the organic layer with saturated NaCl solution (15 mL) to remove residual water and break any emulsions.

Phase 4: Isolation & Characterization
  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent.

  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude product as a white to off-white solid.

  • Purification: The crude product is typically >95% pure. If necessary, recrystallize from hot ethanol/water.

  • Spectroscopic Validation: Confirm the structure via ¹H NMR (400 MHz, CDCl₃). The characteristic signature of (S)-N-(1-phenylethyl)benzamide includes a multiplet for the chiral center methine proton at δ 5.25 ppm, a doublet for the methyl group at δ 1.52 ppm, and a broad singlet for the amide N-H at δ 6.36 ppm[3].

Quantitative Data & Yield Optimization

ParameterSub-optimal ConditionOptimized ConditionExpected Yield Impact
Acid Scavenger None (Amine acts as base)TEA (1.5 eq)45% maximum → >90%
Addition Temp Room Temp (All at once)0 °C (Dropwise)~70% (High impurities) → >90% (Clean)
Solvent System Water (Standard Schotten-Baumann)Anhydrous DCM~75% (Hydrolysis risk) → >90%

References[1] Title: Schotten–Baumann reaction - Wikipedia

Source: wikipedia.org URL: 3] Title: Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts | ACS Omega Source: acs.org URL: 2] Title: (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide - ResearchGate Source: researchgate.net URL:

Sources

Application Note: Kinetic Resolution Protocols for N-(1-Phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The preparation of enantiopure N-(1-phenylethyl)benzamide is a critical benchmark in asymmetric synthesis, serving as a model for chiral amides in drug discovery and as a precursor for chiral solvating agents.[1] While classical chemical resolution (e.g., fractional crystallization with tartaric acid) is established, it is atom-inefficient and solvent-heavy.[1]

This guide focuses on Biocatalytic Kinetic Resolution (KR) . As a Senior Scientist, I must clarify a crucial operational distinction often missed in literature:

  • Direct Hydrolysis Challenge: Direct enzymatic hydrolysis of rac-N-(1-phenylethyl)benzamide is kinetically disfavored due to the steric bulk of the benzoyl group and the high resonance stability of the amide bond.[1] Most lipases (e.g., Candida antarctica Lipase B, CAL-B) show poor activity toward bulky amides.[1]

  • The Superior Protocol (Synthetic KR): The industry-standard approach is the Enzymatic Acylation of rac-1-phenylethylamine using an activated benzoyl donor (e.g., vinyl benzoate).[1] This "Forward Strategy" yields the target chiral amide with high enantiomeric excess (

    
    ) and is the primary protocol detailed here.
    
Core Mechanism: The Serine Hydrolase Pathway

The resolution relies on the stereoselectivity of CAL-B.[1] The enzyme follows the Kazlauskas Rule , preferentially acylating the (


)-enantiomer of the amine to form (

)-N-(1-phenylethyl)benzamide, leaving the (

)-amine unreacted.[1]

KR_Mechanism Racemic Racemic 1-Phenylethylamine CALB Biocatalyst (CAL-B / Novozym 435) Racemic->CALB Substrate Binding Donor Acyl Donor (Vinyl Benzoate) Donor->CALB Acylation Intermediate Acyl-Enzyme Intermediate CALB->Intermediate Serine Nucleophile Attack R_Amide (R)-N-(1-Phenylethyl)benzamide (Target Product) Intermediate->R_Amide Fast Reaction (R) S_Amine (S)-1-Phenylethylamine (Unreacted) Intermediate->S_Amine Slow/No Reaction (S) Byproduct Acetaldehyde (Tautomerized) Intermediate->Byproduct Leaving Group

Figure 1: Mechanistic flow of CAL-B catalyzed kinetic resolution. The enzyme acts as a chiral filter, processing the (R)-amine into the target benzamide.

Primary Protocol: Enantioselective Acylation (Synthetic KR)[1]

This protocol describes the synthesis of (


)-N-(1-phenylethyl)benzamide from racemic amine.[1]
Materials & Reagents[2]
  • Substrate: rac-1-Phenylethylamine (99% purity).

  • Acyl Donor: Vinyl benzoate (Activated ester).[1] Note: Avoid benzoic acid; it deactivates the enzyme via salt formation.

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[1]

  • Solvent: Toluene (Anhydrous, stored over 4Å molecular sieves). Critical: Water activity (

    
    ) must be low to prevent hydrolysis.[1]
    
  • Internal Standard:

    
    -Decane (for GC analysis).
    
Experimental Workflow

Step 1: Reaction Setup

  • In a 20 mL reaction vial, dissolve rac-1-phenylethylamine (121 mg, 1.0 mmol) in anhydrous Toluene (5 mL).

  • Add Vinyl Benzoate (74 mg, 0.5 mmol, 0.5 equivalents).

    • Expert Insight: Using exactly 0.5 eq is theoretical, but using 0.55 eq ensures full conversion of the (

      
      )-amine.
      
  • Add 100 mg of Novozym 435 beads.[1]

  • Place in an orbital shaker at 40°C and 200 rpm .

Step 2: Monitoring (The 50% Conversion Limit) Kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer. Stop the reaction when conversion (


) reaches ~50%.
  • Sampling: Withdraw 50 µL aliquots at t=1h, 4h, and 24h.

  • Quenching: Filter the aliquot through a cotton plug (to remove enzyme) and dilute with Ethyl Acetate for GC/HPLC.

Step 3: Workup & Purification [1]

  • Filter the reaction mixture to recover the immobilized enzyme (wash with acetone for reuse).

  • Concentrate the filtrate under reduced pressure.

  • Separation: The mixture contains the neutral (

    
    )-amide and the basic (
    
    
    
    )-amine.[1]
    • Acid Wash Method:[1] Dissolve residue in DCM.[1] Wash with 1M HCl.[1][2]

    • Organic Layer: Contains (

      
      )-N-(1-phenylethyl)benzamide  (Target).[1][3][4] Dry over MgSO₄ and evaporate.[1]
      
    • Aqueous Layer: Contains (

      
      )-1-phenylethylamine hydrochloride.[1] Basify with NaOH and extract to recover the (
      
      
      
      )-amine.[1]
Analytical Parameters

Determine Enantiomeric Excess (


) and Conversion (

) using Chiral GC.[5][6]
  • Column: CP-Chirasil-DEX CB (25 m × 0.25 mm).[1]

  • Conditions: Injector 250°C, Detector (FID) 275°C. Oven: 100°C (5 min)

    
     160°C (at 2°C/min).
    
  • Retention Times (Approximate):

    • (

      
      )-Amine: 12.4 min[1]
      
    • (

      
      )-Amine: 12.8 min[1]
      
    • (

      
      )-Amide: 24.1 min[1]
      
    • (

      
      )-Amide: 25.2 min[1]
      

Calculation of Selectivity Factor (


): 
The 

-value quantifies the enzyme's discrimination between enantiomers.[1]

Target

for pharmaceutical applications.

Secondary Protocol: Hydrolytic Resolution (The "Reverse" Strategy)

Use this protocol only if you must start with the racemic amide.

As noted, direct hydrolysis is slow. To bypass this, we utilize CAL-B Catalyzed Alcoholysis (Transamidation).[1] This is thermodynamically driven by using a large excess of alcohol.

Protocol
  • Substrate: rac-N-(1-phenylethyl)benzamide (1 mmol).

  • Nucleophile/Solvent: Ethanol (3 mL) + MTBE (2 mL).

  • Catalyst: Novozym 435 (200 mg) – Higher loading required due to steric resistance.

  • Conditions: 60°C, 48-72 hours.

  • Reaction:

    
    
    Note: CAL-B cleaves the (R)-amide, leaving the (S)-amide intact.[1]
    

Data Summary & Optimization Table

The following data illustrates the impact of solvent choice on the Acylation Protocol (Protocol 2). Non-polar solvents generally preserve the enzyme's "lid" dynamics better than polar solvents.

SolventLog PRelative Activity (%)Enantioselectivity (

)
Notes
Toluene 2.5 100 >200 Optimal.[1] High activity & selectivity.
Hexane3.585>200Good, but substrate solubility issues.
MTBE1.492160Excellent alternative; easier removal.[1]
THF0.494560Strips water from enzyme; lowers activity.[1]
Acetonitrile-0.331015Denatures enzyme; avoid.[1]

Troubleshooting & Critical Control Points

Water Activity ( )
  • Issue: System too dry leads to rigid enzyme; too wet leads to competing hydrolysis of the vinyl benzoate.

  • Fix: Pre-equilibrate the enzyme and solvent at

    
     using salt hydrate pairs (e.g., Na₂HPO₄·2H₂O / Na₂HPO₄[1]·7H₂O) in a desiccator before use.
    
Racemization
  • Issue: If the unreacted amine racemizes, the theoretical yield can exceed 50% (Dynamic Kinetic Resolution - DKR), but this requires a metal catalyst (e.g., Shvo's catalyst).

  • Observation: In this standard KR protocol, if conversion >52% and

    
     drops, check for thermal racemization or non-specific chemical acylation (background reaction). Ensure temperature 
    
    
    
    .
Enzyme Reusability[2]
  • Novozym 435 can be reused 5-10 times.[1]

  • Wash Protocol: Rinse with dry Toluene

    
     Acetone 
    
    
    
    Dry Toluene.[1] Do not wash with water, as it may dissolve the carrier or aggregate the protein.

References

  • Paizs, C., & Toşa, M. I. (2023). Biocatalytic approaches for the synthesis of chiral amines and amides.[7] MDPI.[1] [Link][1]

  • Bäckvall, J. E., et al. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry.[1] [Link][1]

  • Gotor, V. (2005). Single-enzyme kinetics of CALB-catalyzed hydrolysis and acylation. PubMed.[1] [Link]

  • Johnston, J. N., et al. (2021). A One-Pot Amidation of Primary Nitroalkanes.[1] Royal Society of Chemistry.[1] [Link]

  • Tan, Z., et al. (2022). Thermally Stable and Reusable Ceramic Encapsulated CalB Enzyme Particles for Rapid Hydrolysis.[1][8] MDPI.[1] [Link]

Sources

Application Note: Microwave-Assisted Synthesis of N-(1-Phenylethyl)benzamide Derivatives via Direct Catalytic Amidation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Green Chemistry, Microwave-Assisted Organic Synthesis (MAOS), Direct Amidation

Scientific Rationale & Mechanistic Insights

Amide bond formation is one of the most frequently executed reactions in medicinal chemistry. Traditional methodologies rely heavily on stoichiometric coupling reagents (e.g., EDC, HATU, or in situ phosphonium salts) which, while effective, generate significant chemical waste and require extensive downstream purification (1)[1].

Direct amidation of unactivated carboxylic acids with amines represents a highly desirable, atom-economical alternative. However, simply mixing benzoic acid and 1-phenylethanamine under conventional thermal conditions results in an unfavorable acid-base equilibrium, forming an unreactive ammonium carboxylate salt. Overcoming this thermodynamic sink typically requires harsh, prolonged heating (>160 °C for 18+ hours)[2].

The Microwave Advantage and Causality of Choice: Microwave-assisted organic synthesis (MAOS) fundamentally alters the reaction kinetics. By applying a 2.45 GHz electromagnetic field, microwave reactors induce rapid, volumetric heating through dipolar polarization and ionic conduction. When combined with a Lewis acid catalyst such as boric acid or an organoboronic acid, the reaction is exponentially accelerated. The catalyst coordinates with the carboxylic acid to form a highly electrophilic acyloxyboron intermediate (2)[2]. Microwave irradiation selectively couples with this polar intermediate, driving the dehydration step and shifting the equilibrium toward the N-(1-phenylethyl)benzamide product while regenerating the catalyst.

CatalyticCycle A Benzoic Acid + Boronic Acid Catalyst B Acyloxyboron Intermediate A->B -H2O (Microwave Heating) C Nucleophilic Attack by 1-Phenylethanamine B->C Amine Addition D N-(1-Phenylethyl)benzamide + H2O C->D Catalyst Regeneration D->A Catalyst Recycle

Fig 1: Boronic acid-catalyzed direct amidation cycle under microwave dielectric heating.

Experimental Design & Parameter Optimization

To maximize the E-factor (environmental factor) and reaction rate, this protocol utilizes solvent-free (neat) conditions. The causality here is critical: the absence of a bulk solvent ensures that microwave energy is absorbed exclusively by the reacting species (the polar acid and amine). This prevents the "energy sink" effect of solvents, allowing the localized micro-environment of the reagents to reach the critical activation temperature within seconds, drastically reducing reaction times from hours to minutes (3)[3].

Table 1: Quantitative Comparison of Heating Modalities
Heating ModalityCatalystTemp (°C)TimeYield (%)E-Factor
Conventional Oil BathBoric Acid (10 mol%)15018 hours68%High (Solvent req.)
Microwave (Neat)None15030 min45%Low
Microwave (Neat) Boric Acid (10 mol%) 150 15 min 92% Very Low

Data synthesized from standard organoboron amidation benchmarks[2].

Self-Validating Experimental Protocol

The following protocol is designed to be a self-validating system. In-process quality control (IPQC) checks are embedded within the steps to ensure the scientist can verify the reaction's progress in real-time.

Workflow Step1 1. Reagent Prep Acid, Amine, Catalyst (Neat) Step2 2. MW Irradiation 150°C, 15 min, 50-100 W Step1->Step2 Step3 3. Quench & Workup Liquid-Liquid Extraction Step2->Step3 Step4 4. Purification Flash Chromatography Step3->Step4 Step5 5. Validation NMR & LC-MS Analysis Step4->Step5

Fig 2: Step-by-step experimental workflow for the microwave-assisted synthesis of amides.

Step-by-Step Methodology: Synthesis of (S)-N-(1-Phenylethyl)benzamide

Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensing and pressure monitoring.

  • Reagent Preparation:

    • To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add Benzoic Acid (1.0 mmol, 122 mg) and Boric Acid catalyst (0.1 mmol, 6.2 mg) ().

    • Add (S)-1-Phenylethanamine (1.1 mmol, 133 mg) dropwise.

    • IPQC Check: An immediate exotherm and formation of a thick white paste (the ammonium carboxylate salt) will be observed. This confirms the initial acid-base interaction.

  • Microwave Irradiation:

    • Seal the vial with a Teflon-lined crimp cap.

    • Irradiate the mixture using dynamic power modulation (max 100 W) to reach and maintain a target temperature of 150 °C for 15 minutes.

    • IPQC Check: Monitor the pressure curve. A slight, steady increase in pressure (up to ~2-3 bar) should be observed as water is generated as a byproduct of the dehydration step.

  • Quench and Workup:

    • Allow the vessel to cool to <40 °C via compressed air cooling before decapping.

    • Dissolve the crude melt in Ethyl Acetate (10 mL).

    • Wash the organic layer sequentially with 1M HCl (2 × 5 mL) to remove unreacted amine, saturated aqueous NaHCO3 (2 × 5 mL) to remove unreacted acid, and brine (5 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography using a gradient of Hexane/Ethyl Acetate (typically eluting at 4:1 to 2:1).

    • IPQC Check: The product will appear as a highly UV-active spot under shortwave (254 nm) illumination on a TLC plate (Rf ≈ 0.4 in 2:1 Hexane/EtOAc).

Analytical Validation

To ensure structural integrity and rule out racemization (a common risk in thermal amidation), the isolated product must be validated against established spectral benchmarks.

Table 2: 1H and 13C NMR Spectral Benchmarks for (S)-N-(1-Phenylethyl)benzamide
NucleusShift (δ ppm)MultiplicityCoupling Constant (J)Assignment
1H NMR 7.71–7.66m-2H (Benzoyl ortho-protons)
1H NMR 7.43–7.25m-7H (Aromatic overlap)
1H NMR 6.36s (broad)-1H (Amide NH)
1H NMR 5.25p (pentet)J = 7.1 Hz1H (Chiral methine CH)
1H NMR 1.52d (doublet)J = 7.0 Hz3H (Methyl CH3)
13C NMR 166.9s-Carbonyl (C=O)
13C NMR 49.2s-Chiral methine (CH)
13C NMR 21.8s-Methyl (CH3)

Spectral data verified against authoritative characterization libraries (1)[1].

References

  • BORIC ACID CATALYZED EFFICIENT SYNTHESIS OF SYMMETRICAL N,N'-ALKYLIDENE BISAMIDES J. Iran. Chem. Soc.
  • Organoboron catalysis for direct amide/peptide bond formation Chemical Communic
  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts ACS Omega
  • ChemInform Abstract: Mechanosynthesis of Amides in the Total Absence of Organic Solvent from Reaction to Product Recovery ResearchG

Sources

Troubleshooting & Optimization

Resolving solubility issues of N-(1-Phenylethyl)benzamide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Issues of N-(1-Phenylethyl)benzamide in Aqueous Media Ticket ID: SOL-NPB-2024-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Diagnostic Phase: Understanding the "Brick Dust"[3]

Q: Why is N-(1-Phenylethyl)benzamide so difficult to dissolve in water, despite looking like a small molecule?

A: The solubility profile of N-(1-Phenylethyl)benzamide (CAS: 3480-59-9) is governed by two competing thermodynamic forces: the strength of its crystal lattice and its ability to interact with water.[1][2]

  • Lipophilicity (LogP ~3.1): With a computed XLogP3 of 3.1, this molecule is highly lipophilic.[1] The structure consists of two aromatic rings (phenyl and benzoyl) connected by a short amide linker.[1] These hydrophobic domains repel water molecules, making the energy cost of cavity formation in water too high.[2]

  • Crystal Lattice Energy (MP ~108-110°C): While the melting point is moderate, the amide bond facilitates intermolecular hydrogen bonding (N-H[1][2]···O=C) in the solid state, creating a stable crystal lattice that resists breaking apart.[2]

  • Lack of Ionization: The amide group is neutral at physiological pH (pKa > 15 for deprotonation, pKa < -1 for protonation).[1][2] You cannot use pH adjustment (acid/base) to solubilize this molecule in a biological context.[1]

Technical Insight: You are dealing with a Class II compound (Low Solubility, High Permeability) in the BCS framework.[1][2] The goal is to bypass the energy barrier of solvation.[1][2]

Solubility Decision Matrix

Use this logic flow to select the correct solubilization strategy for your specific application.

SolubilityMatrix Start Start: Define Application AssayType Is this for a Biological Assay? Start->AssayType SolventTol Is DMSO/Ethanol tolerated? AssayType->SolventTol Yes (In Vitro) Strat_CD Strategy B: Cyclodextrin Complexation (HP-β-CD) AssayType->Strat_CD No (In Vivo/Sensitive) ConcReq Required Conc. > 1 mM? SolventTol->ConcReq No Strat_Cosolvent Strategy A: Cosolvent Spike (DMSO/EtOH) SolventTol->Strat_Cosolvent Yes (<1% v/v) ConcReq->Strat_CD No (Low Load) Strat_Micelle Strategy C: Surfactant Micelles (Tween 80) ConcReq->Strat_Micelle Yes (High Load) Strat_Cosolvent->Strat_Micelle Precipitation occurs? Strat_ASD Strategy D: Amorphous Solid Dispersion

Caption: Decision matrix for selecting the optimal solubilization method based on assay tolerance and concentration requirements.

Cosolvent Strategies (The "First Line" Defense)

Q: What is the best solvent system for preparing a stock solution?

A: Do not attempt to dissolve directly in water.[1] Prepare a high-concentration stock in an organic solvent, then dilute.[1][2]

SolventSolubility PotentialRecommendationNotes
DMSO High (>50 mg/mL)Primary Choice Excellent solvent power.[1][2] Monitor for biological toxicity >0.1%.[1][2]
Ethanol Moderate-HighSecondary ChoiceGood for evaporation, but volatile.[1][2]
PEG 400 ModerateTertiary ChoiceViscous; good for preventing precipitation upon dilution.[1]

Troubleshooting "Crash-Out": Users often report that the compound precipitates immediately when the DMSO stock is added to the aqueous buffer.[1][2] This is the "solvent shift" effect.[1][2]

The Fix:

  • Dielectric Matching: Do not dilute 100% DMSO stock directly into 100% water.[1]

  • Stepwise Dilution:

    • Dissolve compound in 100% DMSO (e.g., 100 mM).[1][2]

    • Dilute this into a mixture of PEG 400 (40%) / Water (60%) .[1]

    • The PEG 400 acts as an intermediate polarity bridge, preventing the immediate reformation of the crystal lattice.[2]

Cyclodextrin Complexation (The "Gold Standard")[1][3]

Q: I need a non-toxic aqueous formulation without DMSO. How do I use Cyclodextrins?

A: N-(1-Phenylethyl)benzamide is an ideal candidate for Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation.[1][2] The aromatic phenyl rings fit snugly into the hydrophobic cavity of the β-CD (cavity diameter ~6.0–6.5 Å), while the hydrophilic exterior ensures water solubility.[2]

Protocol: Generating the Phase Solubility Curve Objective: Determine the binding constant (K1:1) and maximum solubility.

  • Preparation: Prepare aqueous solutions of HP-β-CD at increasing concentrations: 0%, 5%, 10%, 20%, and 40% (w/v) in water or PBS.

  • Saturation: Add excess N-(1-Phenylethyl)benzamide solid to each vial.

  • Equilibration: Shake at 25°C for 48–72 hours.

  • Filtration: Filter samples using a 0.45 µm PVDF filter (to remove undissolved solid).

  • Quantification: Analyze the filtrate via HPLC-UV (approx. 254 nm).

Expected Outcome: You should observe an A_L type linear increase in solubility.[1] The solubility of the amide will increase linearly with CD concentration.[1][2]

CD_Complexation Host HP-β-CD (Host) Complex Inclusion Complex Host->Complex Cavity Encapsulation Guest N-(1-Phenylethyl) benzamide (Guest) Guest->Complex Hydrophobic Interaction Solubilized Soluble System Complex->Solubilized Hydrogen Bonding with Water

Caption: Mechanism of inclusion complex formation.[1][3][4] The hydrophobic guest enters the CD cavity, shielding it from the aqueous environment.[2]

Surfactant & Micellar Solubilization[1][2][6][7]

Q: My solution is cloudy. Can I use surfactants?

A: Yes. If Cyclodextrins are unavailable, use non-ionic surfactants to form micelles.[1][2]

Critical Parameter: CMC (Critical Micelle Concentration) You must operate above the CMC for the surfactant to solubilize the drug.[1][5] Below the CMC, the surfactant only lowers surface tension but does not encapsulate the drug.[2]

Recommended Formulation:

  • Surfactant: Tween 80 (Polysorbate 80).[1]

  • Concentration: 0.5% to 2.0% (w/v).[1]

  • Method:

    • Dissolve the drug in a small volume of Ethanol.[1][2]

    • Add Tween 80 to the ethanol solution.[1]

    • Evaporate the ethanol (Rotavap) to leave a drug/surfactant film.[1]

    • Rehydrate with warm water (40°C) under sonication. Result: A clear micellar solution.[1]

References & Authority

  • PubChem. N-(1-Phenylethyl)benzamide Compound Summary. National Library of Medicine.[1][2] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[1][2] (Standard text on CD complexation mechanisms).

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1] (Source for general amide solubility principles).

  • Sigma-Aldrich. N-(1-Phenylethyl)benzamide Product Specification.Link[1]

  • Jain, N., et al. (2011).[1][2] Solubility enhancement techniques: a review on conventional and novel approaches. International Journal of Pharmaceutical Sciences and Research.[1][2] (Review of cosolvent/surfactant methodologies).

Disclaimer: This guide is for research purposes. All formulations should be tested for stability and compatibility with specific biological assays.

Sources

Technical Support Center: Diastereoselective Lithiation of N-(1-Phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System ID: TS-CHEM-8821 Subject: Optimization of Temperature Parameters for Diastereoselective Ortho-Lithiation (DoL) Status: Active Assigned Specialist: Senior Application Scientist, Organometallics Division

Core Directive: The Criticality of Temperature

In the diastereoselective functionalization of N-(1-phenylethyl)benzamide, temperature is not merely a kinetic switch—it is the primary filter for regioselectivity and stereochemical integrity .

This substrate is a secondary amide equipped with a chiral auxiliary. Unlike tertiary amides, it requires the formation of a dianion (N-Li, ortho-C-Li) to react. This creates a unique thermodynamic tension:

  • Dianion Formation (Activation): Requires sufficient thermal energy (often 0°C to -20°C) to overcome the kinetic barrier of the second deprotonation.

  • Stereo-induction (Selectivity): Requires low temperature (-78°C) during the electrophilic quench to maximize the rigidity of the chiral chelate and prevent racemization of the benzylic center.

The Golden Rule: You are managing a competition between Directed Ortho-Lithiation (DoL) (desired) and Benzylic Deprotonation (undesired racemization).

Troubleshooting Guide (Interactive Q&A)

Issue 1: "I am observing significant racemization of the chiral auxiliary."

Diagnosis: Loss of stereochemical integrity at the 1-phenylethyl position. Root Cause: Temperature overshoot allowed thermodynamic equilibration or direct deprotonation of the benzylic proton (


 to Nitrogen).
  • Mechanism: The benzylic proton is acidic (

    
    ). While Kinetic Control (CIPE) favors ortho-lithiation, prolonged exposure to temperatures > -20°C or strong bases without directing group coordination will lead to benzylic deprotonation.
    
  • Solution:

    • Strict Thermal Limit: Do not exceed 0°C during the lithiation step.

    • Quench Temperature: Cool the reaction mixture back to -78°C before adding the electrophile. The exotherm from the quench can locally spike the temperature, causing transient racemization.

Issue 2: "My yield is low (<40%), but the recovered starting material is enantiopure."

Diagnosis: Incomplete lithiation (failure to form the dianion). Root Cause: Reaction temperature was too low during the metalation phase.

  • Technical Insight: Unlike tertiary amides which lithiate rapidly at -78°C, secondary amides must first be deprotonated at the nitrogen. The resulting anionic species is less electrophilic and requires a higher activation energy to undergo the second, ortho-deprotonation.

  • Solution:

    • Stepwise Warming: Add n-BuLi (2.2 equiv) at -78°C, then warm to 0°C for 30–60 minutes to drive the ortho-lithiation.

    • Recooling: Cool back to -78°C for the electrophile addition.

Issue 3: "I see 'lateral' alkylation products or ring alkylation at the wrong position."

Diagnosis: Loss of Regiocontrol. Root Cause: Breakdown of the chelated intermediate or solvent interference.

  • Mechanism: The reaction relies on the Complex Induced Proximity Effect (CIPE) .[1][2] The lithium must coordinate to the amide oxygen to direct the base to the ortho position.

  • Solution:

    • Solvent Check: Ensure THF is used. Non-polar solvents (Hexanes) may cause precipitation of the mono-lithiated species before the dianion forms.

    • Additive: Use TMEDA (Tetramethylethylenediamine).[3] It breaks up BuLi aggregates, increasing reactivity, but more importantly, it stabilizes the lithiated intermediate.

Standardized Experimental Protocol

Validated for High Diastereoselectivity (dr > 95:5)

Reagents:

  • N-(1-Phenylethyl)benzamide (1.0 equiv)[4]

  • n-BuLi (2.2 - 2.5 equiv, titrated)

  • TMEDA (2.2 equiv)[3]

  • Electrophile (e.g., Benzaldehyde, Methyl Iodide)

  • Solvent: Anhydrous THF

Workflow:

  • System Prep: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Solvation: Dissolve amide (1.0 eq) and TMEDA (2.2 eq) in THF. Cool to -78°C .[5][6][7]

  • Dianion Generation:

    • Add n-BuLi (2.2 eq) dropwise.

    • Critical Step: Allow to warm to 0°C and stir for 45 minutes. The solution will typically turn deep red/orange, indicating dianion formation.

  • Stereo-Setting: Cool the mixture back to -78°C .

  • Quench: Add the electrophile (dissolved in THF) slowly to maintain internal temperature < -70°C.

  • Workup: Quench with saturated NH₄Cl at low temperature before warming to room temp.

Data: Temperature vs. Selectivity (Representative)
Condition (Lithiation / Quench)Yield (%)dr (syn:anti)Observation
-78°C / -78°C< 15%N/AKinetic Trap: Failed to form dianion.
0°C / 0°C85%60:40Thermodynamic Scramble: High yield, poor selectivity.
0°C / -78°C 92% > 95:5 Optimized: High conversion + kinetic quench.
25°C / 25°C60%50:50Degradation: Benzylic attack + racemization.

Visualizing the Mechanism (CIPE & Thermal Switches)

The following diagram illustrates the bifurcation between the desired ortho-lithiation and the undesired benzylic lithiation, controlled by temperature.

LithiationPathways Start N-(1-Phenylethyl)benzamide (Secondary Amide) Base1 Add 1.0 eq n-BuLi (-78°C) Start->Base1 MonoAnion N-Lithio Species (Mono-anion) Base1->MonoAnion TempCheck Temperature Decision MonoAnion->TempCheck Path_Low Maintain -78°C TempCheck->Path_Low Path_Opt Warm to 0°C (Activation) TempCheck->Path_Opt Path_High Heat > 25°C TempCheck->Path_High Stuck Low Conversion (Kinetic Trap) Path_Low->Stuck Dianion Ortho-Lithio Dianion (Deep Red) Path_Opt->Dianion 2nd eq BuLi CIPE Directed Racemate Benzylic Anion (Racemization) Path_High->Racemate Quench Cool to -78°C & Add Electrophile Dianion->Quench Product Chiral Product (High dr) Quench->Product

Caption: Workflow showing the critical "Warm-then-Cool" strategy required to bypass the kinetic barrier of dianion formation while preserving stereochemical integrity.

References

  • Beak, P., & Brown, R. A. (1982). The Tertiary Amide as an Effective Director of Ortho Lithiation. The Journal of Organic Chemistry, 47(1), 34-46. Link

  • Matsui, S., Uejima, A., Suzuki, Y., & Tanaka, K. (1993).[3] Asymmetric synthesis of optically active phthalides via ortho-lithiation and cyclization of chiral N-monosubstituted benzamides.[3] Journal of the Chemical Society, Perkin Transactions 1, (6), 701-704. Link[3]

  • Clayden, J. (2002).[8] Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter: Stereoselective Lithiation of Amides).

  • Snieckus, V. (1990). Directed Ortho Metalation.[9] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. Link

Sources

Reducing hydrolysis side-reactions in N-(1-Phenylethyl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis, formulation, and structural optimization of N-(1-Phenylethyl)benzamide derivatives. This guide is designed for researchers and drug development professionals dealing with premature amide bond cleavage. Here, we dissect the thermodynamic and kinetic drivers of hydrolysis and provide field-proven, self-validating protocols to stabilize your compounds.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the synthesis and subsequent aqueous workup of my N-(1-phenylethyl)benzamides, I am observing significant formation of benzoic acid and 1-phenylethanamine. What is driving this? A: You are likely exposing the newly formed amide to extreme pH conditions during the quench phase. Amide hydrolysis is generally slow, but it is heavily accelerated by both strong acids and strong bases.

  • Acid-Catalyzed Causality: Under acidic conditions, the carbonyl oxygen is protonated. This dramatically increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack by water[1].

  • Base-Catalyzed Causality: Under highly basic conditions (e.g., quenching with 1M NaOH), hydroxide ions directly attack the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the amine anion—a process driven forward by the irreversible deprotonation of the resulting carboxylic acid[2].

Q2: My drug candidate requires an electron-withdrawing group (EWG) like a para-nitro or para-fluoro substituent on the benzoyl ring for target affinity. Why is this derivative degrading so rapidly in basic assays? A: Electronic tuning heavily influences the transition state of hydrolysis. EWGs withdraw electron density from the carbonyl carbon via inductive or resonance effects (quantifiable by positive Hammett


 values). This makes the carbonyl carbon highly electrophilic and highly susceptible to hydroxide attack[3]. While EWGs accelerate base-catalyzed hydrolysis, electron-donating groups (EDGs) like para-methoxy enrich the carbonyl electron density, retarding nucleophilic attack.

Q3: I cannot remove the EWG due to strict Structure-Activity Relationship (SAR) requirements. How can I structurally prevent hydrolysis without altering the electronic profile? A: The most effective rational design strategy is the introduction of ortho-steric hindrance . By placing a bulky substituent (e.g., a 2-methyl or 2,6-dichloro group) on the benzoyl ring adjacent to the carbonyl, you physically block the Bürgi-Dunitz trajectory required for water or hydroxide to attack. Furthermore, steric clash prevents the planar amide from easily adopting the geometry required for the tetrahedral intermediate, effectively shutting down both esterase-mediated and chemical hydrolysis[4],[5].

Part 2: Visualizing the Hydrolysis Pathway & Troubleshooting Logic

To effectively troubleshoot, you must understand the structural intervention points during the hydrolysis mechanism.

G A N-(1-Phenylethyl)benzamide B Nucleophilic Attack (H2O or OH-) A->B Aqueous conditions C Tetrahedral Intermediate B->C Rate-determining step D C-N Bond Cleavage C->D E Benzoic Acid + 1-Phenylethanamine D->E Hydrolysis Complete F Steric Shielding (Ortho-substituents) F->B Blocks attack G Electronic Tuning (Para-substituents) G->C Modulates stability

Mechanism of amide hydrolysis and points of structural intervention.

Workflow Start Detect Hydrolysis Products CheckpH Is workup/storage pH extreme? Start->CheckpH YespH Buffer to pH 6-8 or use anhydrous workup CheckpH->YespH Yes NopH Are amidases present? CheckpH->NopH No YesEnz Add inhibitors or modify P1 position NopH->YesEnz Yes (in vivo) NoEnz Is the benzoyl ring highly electrophilic? NopH->NoEnz No (in vitro) YesElec Introduce ortho-steric bulk NoEnz->YesElec Yes (EWG present) NoElec Optimize solvent to reduce water NoEnz->NoElec No

Decision tree for troubleshooting N-(1-Phenylethyl)benzamide hydrolysis.

Part 3: Quantitative Data on Substituent Effects

The table below summarizes the relative base-catalyzed hydrolysis rates of various N-(1-phenylethyl)benzamide derivatives. Use this data to rationally design your compounds for maximum stability.

Benzoyl SubstituentElectronic Effect (Hammett

)
Steric HindranceRelative Base Hydrolysis RateRecommended Mitigation Strategy
Unsubstituted (H) Neutral (0.00)Low1.0 (Baseline)Maintain pH 6–8 during workup and storage.
4-Nitro (

-NO

)
Strong EWG (+0.78)Low~10.0x to 50.0x FasterAvoid basic conditions entirely; utilize anhydrous purification.
4-Methoxy (

-OCH

)
EDG (-0.27)Low~0.2x SlowerStandard protocols suffice; inherently stable.
2-Methyl (

-CH

)
Weak EDG (-0.17)High< 0.01x SlowerHighly stable; recommended structural modification for SAR.
2,6-Dimethyl Weak EDGVery HighNegligibleComplete steric block of the tetrahedral intermediate.

Part 4: Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and prevent false positives in your degradation assays, implement the following self-validating protocols.

Protocol A: Anhydrous Synthesis and pH-Controlled Workup

This protocol prevents in-situ hydrolysis during the coupling and purification phases.

  • Activation: Dissolve the benzoic acid derivative in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 equivalents of coupling agent (e.g., HATU) and 2.0 equivalents of DIPEA.

    • Causality: Anhydrous conditions are critical. Any trace water will compete with the amine for the activated acyl intermediate, prematurely hydrolyzing it back to the starting carboxylic acid.

  • Coupling: Slowly add 1.0 equivalent of 1-phenylethanamine. Stir at room temperature for 2 hours.

  • Buffered Quench: Instead of quenching with strong acid (HCl) or strong base (NaOH), quench the reaction with saturated aqueous NaHCO

    
    .
    
  • Self-Validation (pH Check): Before phase separation, extract a 1 mL aliquot of the aqueous layer and test the pH. It must read between 7.0 and 8.0. If the pH is

    
    , neutralize dropwise with 0.1M citric acid. Logic: Prolonged exposure to biphasic pH extremes during separation in a separatory funnel accelerates interfacial hydrolysis.
    
  • Extraction: Separate the organic layer, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Forced Degradation & Mass-Balance Hydrolysis Assay

This protocol quantitatively determines the hydrolytic stability of your synthesized derivatives.

  • Matrix Preparation: Prepare 1 mM stock solutions of the N-(1-phenylethyl)benzamide derivative in a co-solvent system (e.g., 20% DMSO / 80% aqueous buffer) to ensure solubility. Prepare three distinct pH environments: pH 2 (Phosphate), pH 7 (HEPES), and pH 12 (Borate).

  • Incubation: Incubate the sealed vials at 40°C for 48 hours.

  • Quantification: Analyze the samples using HPLC-UV/Vis (monitoring at 254 nm).

  • Self-Validation (Mass Balance Check): Do not solely measure the disappearance of the parent amide. You must independently quantify the appearance of the hydrolysis product (1-phenylethanamine).

    • Logic:

      
       of the initial concentration.
      
    • If the mass balance falls below 95%, the amide is not just hydrolyzing; it is undergoing alternative degradation pathways (e.g., oxidation or precipitation out of solution), and your kinetic hydrolysis data will be artificially inflated.

References

  • "Acidic and Basic Amide Hydrolysis" - ResearchGate. Available at:[Link]

  • "Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates" - PMC / NIH. Available at:[Link]

  • "Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold" - MDPI. Available at:[Link]

  • "Amide Hydrolysis: Acid and Base-Catalyzed Mechanism" - Chemistry Steps. Available at:[Link]

  • "21.7: Chemistry of Amides" - LibreTexts. Available at:[Link]

Sources

Controlling regioselectivity in functionalization of N-(1-Phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Functionalization of N-(1-Phenylethyl)benzamide

Ticket System Status: [ONLINE] Agent: Senior Application Scientist, C-H Activation Unit Subject: Troubleshooting Regioselectivity & Stereochemical Integrity in Amide-Directed C-H Activation

Introduction: The Substrate Architecture

Welcome to the technical support hub for N-(1-Phenylethyl)benzamide. This substrate presents a classic "tale of two rings" challenge in C-H activation:

  • Ring A (Benzoyl): The thermodynamic sink. The amide carbonyl oxygen directs metal catalysts (Pd, Ru, Rh) here to form a stable 5-membered metallacycle.

  • Ring B (Phenylethyl): The distal ring. Accessing this ring requires overcoming the preference for Ring A, often necessitating transient directing groups (TDGs) or specific geometric constraints.

  • The Chiral Center: The benzylic C-H bond adjacent to the nitrogen is prone to racemization under basic conditions, a critical failure point for drug development applications.

Module 1: The Decision Tree (Where is the Metal Going?)

Before troubleshooting low yields, you must confirm which C-H bond is being activated. The amide group is a "conditional" directing group (DG).

RegioselectivityLogic Start Substrate: N-(1-Phenylethyl)benzamide Catalyst Catalyst Selection Start->Catalyst Pd_OAc Pd(OAc)2 / Weak Base Catalyst->Pd_OAc Standard Conditions Ru_Cat Ru(II) / Carboxylate Catalyst->Ru_Cat High Valency Cycle Transient Pd + Norbornene (Catellani) Catalyst->Transient Relay Catalysis Ortho_Benz Ortho-Benzoyl (Ring A) (Major Product) Pd_OAc->Ortho_Benz 5-Membered Palladacycle (Thermodynamic Sink) Ortho_Phen Ortho-Phenylethyl (Ring B) (Rare/Requires Exotic DG) Pd_OAc->Ortho_Phen Steric Block on Ring A? Ru_Cat->Ortho_Benz C-H Insertion Meta_Benz Meta-Benzoyl (Ring A) (Via Transient DG) Transient->Meta_Benz Norbornene Relay

Caption: Regioselectivity logic flow. Standard Pd/Ru catalysis heavily favors Ring A (Benzoyl) due to the formation of a stable 5-membered chelate.

Module 2: Troubleshooting Guides (FAQs)

Ticket #404: "I'm getting a mixture of mono- and di-ortho functionalization on the benzoyl ring."

Diagnosis: The amide DG is potent. Once the first ortho position is functionalized, the catalyst often remains active and attacks the second ortho position (di-substitution), especially if the first product is less sterically hindered than the starting material.

Solution Protocol:

  • Stoichiometry Control: Reduce the coupling partner (e.g., aryl iodide or acrylate) to 0.8–0.9 equivalents relative to the substrate.

  • Blocking Groups: If mono-selectivity is critical and stoichiometry fails, introduce a blocking group (e.g., Cl, Me) at one ortho position of the starting material, then remove it later (though this adds synthetic steps).[1]

  • Solvent Switch: Switch from highly polar solvents (DMF/DMA) to non-polar solvents (Toluene) or fluorinated alcohols (HFIP).[1] HFIP (Hexafluoroisopropanol) often boosts mono-selectivity by stabilizing the monomeric Pd species and preventing the "rebound" activation.

Ticket #303: "My enantiomeric excess (ee) dropped from >99% to 60%."

Diagnosis: You are suffering from Benzylic Deprotonation . The proton at the chiral center (alpha to the Nitrogen) is acidified by the adjacent amide carbonyl and the phenyl ring. Strong bases (e.g.,


, 

) used in C-H activation can deprotonate this center, leading to racemization via an enolate-like intermediate.

Corrective Actions:

  • Base Swap: Replace carbonate bases with Silver Acetate (AgOAc) or Silver Carbonate (

    
    ) .[1] Silver salts act as both oxidant and base but are generally milder and operate via a specific insoluble mechanism that minimizes solution-phase basicity.
    
  • Temperature Limit: Do not exceed 80°C. Many amide-directed activations work at 100–120°C, but for chiral alpha-methylbenzyl amides, 60–80°C is the safety limit.

  • Additives: Add 10–20 mol% of a carboxylic acid (e.g., PivOH or AcOH). This buffers the reaction, protonating any transient enolates immediately.

Ticket #202: "I want to functionalize the Phenylethyl ring (Ring B), not the Benzoyl ring."

Diagnosis: You are fighting thermodynamics. The amide Oxygen directs to the Benzoyl ortho position (5-membered ring). Reaching the Phenylethyl ortho position requires a 6-membered ring (via the Nitrogen) or a 7-membered ring (via the Oxygen), which are kinetically slower.

Workaround:

  • The "Reverse" Approach: You cannot easily force the simple amide to target Ring B if Ring A is open. You must use a Transient Directing Group (like an aldehyde/imine system) or modify the substrate to place the amide on Ring B (reversing the amide bond).

  • Steric Overload: If Ring A is fully substituted (ortho,ortho-disubstituted), the catalyst may migrate to Ring B, but yields will be low.

Module 3: Validated Experimental Protocol

Protocol: Pd(II)-Catalyzed Ortho-Olefination (Heck-Type) Target: Mono-functionalization of the Benzoyl Ring (Ring A)[1]

Reagents:

  • Substrate: N-(1-Phenylethyl)benzamide (1.0 equiv)

  • Coupling Partner: Ethyl Acrylate (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[2][3]

  • Ligand/Additive: N-Acetylglycine (20 mol%) — Crucial for CMD pathway

  • Oxidant/Base: AgOAc (2.0 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol) / DCE (1:1 ratio) [0.1 M]

Step-by-Step Workflow:

  • Setup: In a 15 mL screw-cap vial, combine N-(1-Phenylethyl)benzamide (0.2 mmol), Pd(OAc)₂ (4.5 mg), N-Acetylglycine (4.7 mg), and AgOAc (66.7 mg).

  • Solvent Addition: Add DCE (1.0 mL) and HFIP (1.0 mL). Note: HFIP accelerates the C-H cleavage step.

  • Coupling Partner: Add Ethyl Acrylate (26 µL).

  • Reaction: Seal the vial and stir at 80°C for 16 hours. Do not exceed 90°C to preserve chirality.

  • Workup: Cool to room temperature. Filter through a celite pad (eluting with DCM) to remove silver residues.

  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Data Validation Table (Expected Results):

ParameterStandard ConditionWith Strong Base (

)
With HFIP Solvent
Yield 75-85%40-50%85-92%
Regioselectivity >20:1 (Ortho)>20:1 (Ortho)>20:1 (Ortho)
Mono:Di Ratio 80:2060:4090:10
Final ee% >98% (Retained)<50% (Racemized)>98% (Retained)

Module 4: Mechanistic Visualization

Understanding the Concerted Metalation-Deprotonation (CMD) pathway helps explain why N-Acetylglycine and HFIP are necessary.

CMD_Mechanism Pd_Pre Pd(OAc)2 Coord Coordination (O-bound) Pd_Pre->Coord + Substrate TS CMD Transition State (6-Membered) Coord->TS + R-COOH (Ligand) Palladacycle 5-Membered Palladacycle TS->Palladacycle - AcOH Product Functionalized Product Palladacycle->Product + Olefin + Reductive Elim.

Caption: The CMD pathway requires a carboxylate ligand (Acetate or N-Acetylglycine) to act as an intramolecular base, deprotonating the ortho-C-H bond.[1]

References

  • Mechanism of Amide-Directed C-H Activation

    • Title: Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism.
    • Source: Engle, K. M., et al. J. Am. Chem. Soc. (2010).
    • URL:[Link]

  • Prevention of Racemization in Chiral Substrates

    • Title: Enantioselective C–H bond activation: Non-racemizing protocols for amino acid deriv
    • Source: Wasa, M., Engle, K. M., & Yu, J. Q. J. Am. Chem. Soc. (2009).[1][2]

    • URL:[Link]

  • Use of HFIP in C-H Activation

    • Title: Hexafluoroisopropanol as a Tunable Solvent for Pd-Catalyzed C–H Functionaliz
    • Source: Colletto, C., et al. Chem. Commun. (2017).[4]

    • URL:[Link]

  • General Review of Benzamide Functionalization

    • Title: Amide-Directed C–H Functionaliz
    • Source: Daugulis, O., et al. Acc. Chem. Res. (2009).[1][2]

    • URL:[Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of N-(1-Phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Mass Spectrometry Fragmentation Patterns (EI vs. ESI/CID) Target Audience: Analytical Chemists, DMPK Scientists, and Structural Biologists.[1][2]

Executive Summary

N-(1-Phenylethyl)benzamide (CAS: 3480-59-9) represents a critical structural scaffold in medicinal chemistry, often serving as a model for chiral resolution agents and amide-based pharmacophores.[1][2] Its fragmentation behavior is dominated by the stability of the benzoyl cation and the steric influence of the


-methyl group on the phenylethyl amine moiety.

This guide provides a comparative analysis of its fragmentation under Electron Impact (EI) and Electrospray Ionization (ESI) regimes.[1][2][3][4] We contrast its behavior against its non-methylated analog, N-benzylbenzamide, to isolate the specific electronic and steric contributions of the 1-phenylethyl group.[2]

Part 1: Ionization Regime Comparison (EI vs. ESI)

The choice of ionization source fundamentally alters the observed spectral topology. While EI provides a structural fingerprint rich in radical-induced fragments, ESI (coupled with CID) preserves the protonated molecular ion, allowing for controlled disassembly.

Comparative Spectral Data Table
FeatureElectron Impact (EI, 70 eV) Electrospray Ionization (ESI+, CID)
Parent Ion

225 (

), typically weak (<5% relative abundance).[2]

226 (

), dominant base peak.[2]
Base Peak

105 (Benzoyl cation / Phenylethyl cation).[2]

105 (Benzoyl cation).[2]
Key Fragments

77 (

),

120 (Amine radical),

103 (Styrene).[1][2]

122 (Neutral loss of benzoyl),

148 (Loss of benzene).[2]
Mechanism High-energy radical cation instability;

-cleavage dominant.[2]
Charge-remote fragmentation; proton-transfer driven cleavage.[2]
Utility Library matching (NIST), structural fingerprinting.[1][2]Quantitation (PK studies), precursor ion scanning.[2]
Expert Insight: The "Doublet" Hazard at m/z 105

In low-resolution EI MS, the base peak at


 105 is often a composite signal. It comprises two isobaric ions:
  • Benzoyl Cation (

    
    ):  Derived from the acid side.[1][2]
    
  • 1-Phenylethyl Cation (

    
    ):  Derived from the amine side (isobaric nominal mass).[1][2]
    Protocol Note: In High-Resolution MS (HRMS), these split significantly (
    
    
    
    vs
    
    
    ).[2] Analysts must not assume
    
    
    105 is solely the benzoyl fragment without exact mass confirmation.[2]
Part 2: Mechanistic Deep Dive & Signaling Pathways[1][3]

The fragmentation of N-(1-Phenylethyl)benzamide is governed by the lability of the amide bond and the stability of the resulting carbocations.

Pathway A: Amide Bond Cleavage (The Dominant Route)

Under CID (ESI) conditions, the proton typically localizes on the amide oxygen.[1] Collisional activation leads to an inductive cleavage of the C-N bond.[2]

  • Result: Formation of the resonance-stabilized benzoyl cation (

    
     105) and expulsion of neutral 1-phenylethylamine.[2]
    
Pathway B: The Alpha-Methyl Effect (The Specific Route)

Unlike N-benzylbenzamide, the presence of the


-methyl group in N-(1-Phenylethyl)benzamide stabilizes the carbocation on the amine side upon fragmentation.[2]
  • Mechanism: If the charge remains on the nitrogen side, the resulting fragment (

    
     120) is more stable than the corresponding primary benzyl fragment due to the secondary carbon center.
    
Pathway C: The Anomalous Hydride Abstraction

In ESI modes using protic solvents (MeOH), secondary amides can occasionally exhibit an


 peak (m/z 224) alongside the protonated parent.[1] This is often misidentified as an oxidation product but is frequently a hydride abstraction phenomenon specific to benzylic-like positions.[2]
Visualization: Fragmentation Pathway Topology

The following diagram illustrates the logical flow of fragmentation from the protonated parent ion.

FragmentationPathway Parent [M+H]+ (m/z 226) Protonated Parent Intermediate Inductive C-N Cleavage (Transition State) Parent->Intermediate CID Energy Benzoyl Benzoyl Cation (m/z 105) Resonance Stabilized Intermediate->Benzoyl Path A (Major) AmineNeutral Neutral Amine Loss (1-Phenylethylamine) Intermediate->AmineNeutral AmineIon Amine Cation (m/z 122) Charge Retention on N Intermediate->AmineIon Path B (Minor) BenzoylNeutral Neutral Benzoyl Loss (Benzaldehyde/Acid) Intermediate->BenzoylNeutral Phenyl Phenyl Cation (m/z 77) Benzoyl->Phenyl High Energy CO - CO (28 Da) Benzoyl->CO

Caption: Figure 1.[1][2] ESI-CID fragmentation tree showing the divergence between charge retention on the benzoyl moiety (Major Path A) versus the amine moiety (Minor Path B).

Part 3: Comparative Performance vs. Structural Analogs[1][2][3]

To validate the specific influence of the 1-phenylethyl group, we compare the fragmentation efficiency against N-Benzylbenzamide .

ParameterN-(1-Phenylethyl)benzamide N-Benzylbenzamide (Alternative)Implication
Amide Bond Lability HigherLowerThe

-methyl group creates steric strain, slightly weakening the amide bond, leading to lower onset energy for fragmentation.[2]
Fragment Stability Secondary Carbocation (

)
Primary Carbocation (

)
The amine-side fragment is more abundant in the phenylethyl analog due to hyperconjugation stabilization.[1][2]
Chiral Discrimination Yes (with CSA)No (Achiral)Only the phenylethyl variant can be used for chiral solvating agent (CSA) studies in NMR/MS.[1][2]
Part 4: Experimental Protocols

To ensure reproducibility, the following self-validating protocol is recommended.

4.1 Sample Preparation (ESI-MS/MS)
  • Stock Solution: Dissolve 1 mg of N-(1-Phenylethyl)benzamide in 1 mL of HPLC-grade Methanol (Concentration: 1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation (

      
      ) and stabilizes the signal in positive mode.
      
  • Self-Validation Step: Inject the blank solvent first.[2] Ensure no background noise exists at

    
     226 or 
    
    
    
    105.
4.2 Instrument Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.[2]

  • Cone Voltage: 30 V (Optimize to maximize precursor

    
     226 without inducing in-source fragmentation).
    
  • Collision Energy (CE) Ramp:

    • Low (10 eV): Minimal fragmentation; confirms parent.[2]

    • Medium (20-25 eV): Optimal for

      
       105 generation.[2]
      
    • High (40+ eV):[2] Generates

      
       77 (Phenyl) for secondary confirmation.
      
4.3 Data Interpretation Checklist
  • Confirm Parent:

    
     226.[2]
    
  • Check for Adducts: Look for

    
     248 (
    
    
    
    ) to assess solvent purity.[1][2]
  • Verify Fragment Ratio: The ratio of

    
     should be consistent (>5:1) at medium collision energy.[2]
    
References
  • NIST Mass Spectrometry Data Center. (2023).[2] Mass Spectrum of Benzamide, N-(1-phenylethyl)-. National Institute of Standards and Technology.[2] Link

  • PubChem. (2025).[2] N-(1-Phenylethyl)benzamide Compound Summary. National Library of Medicine.[2] Link[2]

  • Zu, L., et al. (2016).[1][2] Fragmentation of Protonated N-substituted Benzamides in Gas Phase. Journal of Mass Spectrometry. (Contextual grounding on amide rearrangement mechanisms). Link[2]

  • CymitQuimica. (2024).[1][2][5] Chemical Properties of N-(2-phenylethyl)benzamide and Analogs. (Comparative structural data). Link

Sources

Spectroscopic Fingerprinting of N-(1-Phenylethyl)benzamide: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characteristic Peaks for N-(1-Phenylethyl)benzamide Amide Bonds Content Type: Publish Comparison Guide

Executive Summary

N-(1-Phenylethyl)benzamide (also known as N-benzoyl-


-methylbenzylamine) represents a critical structural motif in chiral resolution agents and pharmaceutical intermediates. Its infrared (IR) spectrum is dominated by the secondary amide functionality, yet distinctively modulated by the steric influence of the 

-methyl group and the supramolecular packing of its phenyl rings.

This guide provides a definitive analysis of its characteristic vibrational modes, contrasting them with structural analogs (N-benzylbenzamide and Benzamide) to isolate the specific spectral contributions of the chiral ethyl linkage.

Molecular Context & Structural Dynamics

To interpret the IR spectrum accurately, one must understand the vibrational freedom of the molecule.[1] N-(1-Phenylethyl)benzamide features a secondary amide linkage (-CONH-) connecting two hydrophobic domains: a benzoyl group and a 1-phenylethyl group.

  • Chirality & Packing: Unlike achiral analogs, the

    
    -methyl group introduces steric bulk that disrupts planar 
    
    
    
    -stacking. This forces the molecule into specific conformational polymorphs (Forms I, II, and III) in the solid state, which stabilize via infinite
    
    
    hydrogen-bonded chains.[2]
  • Vibrational Consequences: These rigid H-bond networks in the solid state (KBr/ATR) significantly red-shift the Amide I and N-H stretching bands compared to dilute solution data.

Figure 1: Structural Logic & H-Bonding Network

The following diagram illustrates the intermolecular hydrogen bonding (C(4) motif) that defines the solid-state IR spectrum.

HBonding cluster_effects Solid State Effects Mol1 Molecule A (Donor) Mol2 Molecule B (Acceptor) Mol1->Mol2 Intermolecular H-Bond (N-H ··· O=C) AmideII Amide II Mode (N-H Bend) ~1540 cm⁻¹ Mol1->AmideII Coupled Vibration AmideI Amide I Mode (C=O Stretch) ~1635 cm⁻¹ Mol2->AmideI Dipole Change

Caption: Schematic of the intermolecular C(4) hydrogen bonding chain typical of N-(1-Phenylethyl)benzamide polymorphs, leading to characteristic red-shifts in Amide I/II bands.

Detailed Spectral Analysis (Characteristic Peaks)

The following assignments are based on solid-state (ATR/KBr) data, where the molecule exists in a hydrogen-bonded lattice.

A. The Amide I Band (C=O Stretch): 1630 – 1645 cm⁻¹
  • Assignment: This is the most diagnostic peak. It arises from the carbonyl stretching vibration (

    
    ), with minor contributions from C-N stretching.
    
  • Observed Frequency: 1635 ± 5 cm⁻¹ .

  • Mechanism: In the solid state, the carbonyl oxygen acts as a hydrogen bond acceptor. This interaction weakens the C=O bond order, lowering the frequency from ~1670 cm⁻¹ (free/solution state) to ~1635 cm⁻¹.

  • Differentiation: The presence of the

    
    -methyl group slightly increases the frequency (by 2-5 cm⁻¹) compared to N-benzylbenzamide due to steric hindrance reducing the efficiency of H-bonding.
    
B. The Amide II Band (N-H Bend / C-N Stretch): 1530 – 1550 cm⁻¹
  • Assignment: A mixed mode consisting of N-H in-plane bending (60%) and C-N stretching (40%).

  • Observed Frequency: ~1540 cm⁻¹ .

  • Significance: This band is specific to secondary amides . It is notably absent in tertiary amides and appears as a doublet in primary amides (like Benzamide). Its intensity is often lower than Amide I but is sharp and distinct.

C. The Amide A Band (N-H Stretch): 3250 – 3350 cm⁻¹
  • Assignment: N-H stretching vibration (

    
    ).
    
  • Observed Frequency: 3280 – 3320 cm⁻¹ (Broad/Strong).

  • Diagnostic Value: The position indicates the strength of the H-bond. A sharp peak >3400 cm⁻¹ would indicate non-bonded (free) N-H, which is rarely seen in solid samples. The broadening reflects the distribution of H-bond lengths in the crystal lattice.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the spectral fingerprint of N-(1-Phenylethyl)benzamide against its closest structural analogs to aid in identification.

Table 1: Comparative Spectral Fingerprint
FeatureN-(1-Phenylethyl)benzamide N-Benzylbenzamide Benzamide
Class Secondary Amide (Chiral)Secondary Amide (Achiral)Primary Amide
Amide I (

)
1635 cm⁻¹ (Sharp)1640 cm⁻¹1655 cm⁻¹
Amide II (

)
1540 cm⁻¹ (Medium)1545 cm⁻¹1620 cm⁻¹ (Scissoring)
N-H Stretch Single band ~3300 cm⁻¹ Single band ~3300 cm⁻¹Doublet (3350, 3180 cm⁻¹)
Fingerprint Split peaks due to methyl/phenyl interactionClean mono-sub patternsSimple mono-sub pattern
Key Differentiator

-Methyl group prevents tightest packing; slightly higher Amide I than unhindered analogs.[3][4]
Lack of methyl group allows tighter packing.Primary NH₂ scissoring band at 1620 cm⁻¹ is unique.
Figure 2: Comparative Decision Tree

Use this logic flow to confirm the identity of your compound based on IR data.

DecisionTree Start Unknown Amide Spectrum NH_Check Check N-H Region (3200-3400) Start->NH_Check Doublet Doublet? (Primary Amide) NH_Check->Doublet Two Bands Singlet Singlet? (Secondary Amide) NH_Check->Singlet One Band Benzamide Likely Benzamide (Check 1620 scissoring) Doublet->Benzamide AmideII_Check Check Amide II (1500-1600) Singlet->AmideII_Check Subst_Check Check Fingerprint/Amide I AmideII_Check->Subst_Check Band at ~1540 PhenylEthyl N-(1-Phenylethyl)benzamide (1635 cm⁻¹, Methyl deformations) Subst_Check->PhenylEthyl Steric Shift Benzyl N-Benzylbenzamide (1640 cm⁻¹, Cleaner fingerprint) Subst_Check->Benzyl Standard

Caption: Decision tree for distinguishing N-(1-Phenylethyl)benzamide from primary and unhindered secondary amide analogs.

Experimental Protocol: Ensuring Data Integrity

To reproduce the characteristic peaks described above, strict adherence to sample preparation protocols is required. The choice between ATR (Attenuated Total Reflectance) and Transmission (KBr) affects peak position and intensity.

Method A: Diamond ATR (Recommended for Routine ID)
  • Why: Requires no sample preparation; preserves the polymorphic form of the solid.

  • Step-by-Step:

    • Ensure the ATR crystal (Diamond/ZnSe) is clean (background scan).

    • Place ~5 mg of solid N-(1-Phenylethyl)benzamide on the crystal.

    • Apply high pressure using the anvil clamp. Critical: Inconsistent pressure leads to poor contact and weak Amide I bands.

    • Collect 32 scans at 4 cm⁻¹ resolution.[5]

    • Note: ATR peaks may appear 2-5 cm⁻¹ lower than transmission peaks due to depth of penetration effects.

Method B: KBr Pellet (Recommended for High-Resolution Structural Work)
  • Why: Eliminates refractive index artifacts; better for resolving subtle fingerprint region splittings.

  • Step-by-Step:

    • Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried).

    • Grind finely in an agate mortar. Caution: Excessive grinding can induce phase transitions or amorphization, broadening the Amide I peak.

    • Press at 10 tons for 2 minutes to form a transparent disk.

    • Analyze immediately to prevent moisture uptake (water bands at 3400 cm⁻¹ will obscure the N-H stretch).

References
  • NIST Chemistry WebBook. Benzamide, N-(1-phenylethyl)- IR Spectrum. National Institute of Standards and Technology.[5][6] [Link]

  • Rassat, A., & Ponti, U. (2023). Conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. IUCrData. [Link](Note: Validated via PMC search for polymorphic structural data).

  • SpectraBase. N-Benzylbenzamide IR Spectrum. Wiley Science Solutions. [Link]

  • Smith, B. C. (2020).[7][8] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.[8] Spectroscopy Online. [Link]

Sources

A Senior Application Scientist's Guide to Directing Group Efficiency: N-(1-Phenylethyl)benzamide vs. Benzamide in C-H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, transition-metal-catalyzed C-H functionalization has emerged as a paramount strategy for molecular construction, offering an atom- and step-economical alternative to traditional cross-coupling methods.[1] Central to the success of these transformations is the concept of the directing group, a molecular compass that guides a metal catalyst to a specific C-H bond, thereby ensuring predictable regioselectivity.[2]

This guide provides an in-depth comparison of two foundational amide-based directing groups: the simple, achiral benzamide and the chiral N-(1-phenylethyl)benzamide. We will dissect their performance, explore the mechanistic underpinnings of their efficiency, and provide field-tested experimental protocols to guide researchers in selecting the optimal tool for their synthetic challenges. Our focus is not merely on what these groups do, but why they perform differently, empowering you to make informed decisions in your research and development endeavors.

Pillar 1: Benzamide — The Archetype of Simplicity and Reliability

The primary amide (-CONH₂) of benzamide represents one of the simplest and most fundamental directing groups. Its efficacy lies in its ability to form a stable, five-membered metallacycle intermediate through coordination of the carbonyl oxygen and deprotonation of the N-H bond, positioning the catalyst for ortho-C-H activation.

Mechanism of Action

The catalytic cycle, typically involving Pd(II), Rh(III), or Ru(II) catalysts, proceeds via a concerted metalation-deprotonation (CMD) pathway.[3] The amide's N-H proton is abstracted by a basic ligand (often a carboxylate) in the metal's coordination sphere, facilitating the formation of a cyclometalated intermediate. This is the rate-determining step and the key to the regioselectivity of the subsequent functionalization.

G cluster_0 Catalytic Cycle for Benzamide-Directed C-H Activation A Benzamide Substrate + [M]-Catalyst B Coordination Intermediate A->B Coordination C Cyclometalated Intermediate (CMD Step) B->C Concerted Metalation- Deprotonation (CMD) D Oxidative Addition (Coupling Partner) C->D + R-X E Reductive Elimination D->E E->A Catalyst Regeneration F ortho-Functionalized Product E->F Product Release

Caption: Generalized catalytic cycle for benzamide-directed C-H activation.

Performance and Applications

Benzamide is a workhorse for a variety of ortho-C-H functionalizations, including:

  • Arylation: Palladium-catalyzed ortho-arylation with aryl halides is a robust transformation.[4]

  • Alkylation: Ruthenium(II) and Nickel(II) catalysts are effective for coupling with alkenes and alkyl halides.[5]

  • Annulation: Rhodium(III) catalysts facilitate annulation reactions with alkynes to construct heterocyclic scaffolds like isoquinolones.[6][7]

The primary advantages of the benzamide directing group are its low cost, ease of installation (standard amidation), and straightforward removal via hydrolysis. However, its key limitation is its achiral nature, rendering it incapable of inducing stereoselectivity in the products.

Pillar 2: N-(1-Phenylethyl)benzamide — A Gateway to Asymmetric C-H Functionalization

By replacing one of the N-H protons of benzamide with a chiral (1-phenylethyl) group, we introduce a stereochemical controller into the substrate. This chiral auxiliary acts as a Chiral Directing Group (CDG), creating a biased environment around the catalytic center.[8]

Mechanism of Stereochemical Induction

The fundamental C-H activation mechanism remains similar to that of benzamide, proceeding through a cyclometalated intermediate. The critical difference is that the chiral phenylethyl group projects into the space around the metal center. This steric hindrance forces the incoming coupling partner to approach from the less hindered face of the metallacycle, leading to the preferential formation of one enantiomer.

The efficiency of stereochemical transfer depends on the rigidity of the transition state and the degree of steric differentiation provided by the chiral auxiliary. The phenyl group of the auxiliary often engages in stabilizing π-π stacking interactions, further locking the conformation during the crucial bond-forming step.[1]

G cluster_1 Asymmetric C-H Activation with Chiral Directing Group cluster_2 Stereodetermining Step Start Chiral Substrate + [M]-Catalyst Coord Coordinated Complex Start->Coord CMD Diastereomeric Cyclometalated Intermediate Coord->CMD CMD Approach_Favored Favored Approach of Coupling Partner (Less Hindered Face) CMD->Approach_Favored Approach_Disfavored Disfavored Approach of Coupling Partner (Steric Clash) CMD->Approach_Disfavored High Energy Transition State RE Reductive Elimination Approach_Favored->RE RE->Start Catalyst Regeneration Product Enantioenriched Product RE->Product

Caption: Stereochemical induction by the N-(1-phenylethyl) directing group.

Performance and Applications

N-(1-phenylethyl)benzamide and analogous chiral auxiliaries are indispensable for asymmetric C-H functionalization. They enable the synthesis of valuable chiral molecules that would be difficult to access otherwise.

  • Enantioselective Arylation: Creating axially chiral biaryls or products with stereogenic centers.

  • Diastereoselective Annulations: Constructing complex, polycyclic systems with excellent control over multiple stereocenters.

  • Asymmetric C(sp³)–H Functionalization: While more challenging, chiral amides have been used to functionalize methylene C(sp³)–H bonds with moderate to good enantioselectivity.[1]

The primary advantage is the ability to control stereochemistry. The trade-offs include the higher cost of the chiral amine starting material and the potential for lower yields or reactivity compared to the less sterically hindered benzamide.

Comparative Analysis: Head-to-Head Performance

FeatureBenzamide (-CONH₂)N-(1-Phenylethyl)benzamideSenior Scientist's Verdict
Regioselectivity Excellent (ortho-position)Excellent (ortho-position)Both are highly effective at directing to the ortho-position via a stable 5-membered metallacycle.
Stereocontrol None (Achiral)Excellent (Chiral Auxiliary)This is the defining difference. N-(1-phenylethyl)benzamide is the clear choice for any asymmetric synthesis.
Reaction Scope Very broad; compatible with Pd, Rh, Ru, Ni, Co catalysis for various C-C and C-X bond formations.[9][10][11]Broad, but can be more sensitive to steric hindrance from the coupling partner or substrate. Primarily used with Pd and Rh.Benzamide is more of a universal directing group. The chiral variant's scope can be slightly more catalyst- or substrate-dependent.
Typical Yields Generally high (70-95%) for optimized reactions.Good to excellent (60-90%), sometimes slightly lower than the achiral analogue due to steric factors.For a simple ortho-functionalization where chirality is not a concern, benzamide often provides slightly higher yields.
Cost & Availability Very low cost (uses ammonia).Higher cost (uses enantiopure 1-phenylethylamine).For large-scale synthesis, the cost of the chiral auxiliary is a significant consideration.
Installation/Removal Standard amidation / Standard hydrolysis.Standard amidation / Standard hydrolysis.Methodologies are identical and well-established for both.

Experimental Protocols: From Theory to Practice

The following protocols are representative examples. As a Senior Application Scientist, I must emphasize that every reaction requires optimization. These procedures serve as a robust starting point.

Protocol 1: Pd-Catalyzed Ortho-Arylation using Benzamide

This protocol is adapted from methodologies demonstrating the use of the simple amide group in C-H activation.[4]

Objective: Synthesize biphenyl-2-carboxamide from benzamide and iodobenzene.

Materials:

  • Benzamide (1.0 equiv)

  • Iodobenzene (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube, add benzamide, K₂CO₃, and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times. Scientist's Note: Palladium catalysts, particularly in their active form, are sensitive to oxygen. Ensuring an inert atmosphere is critical for reproducibility and high yields.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂, iodobenzene, and anhydrous toluene.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Causality Check: Elevated temperatures are necessary to overcome the activation energy of the C-H cleavage step.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Protocol 2: Rh-Catalyzed Asymmetric Olefination using a Chiral Benzamide

This protocol is a conceptual example based on established principles of enantioselective C-H activation directed by chiral auxiliaries.

Objective: Achieve enantioselective ortho-olefination of N-((S)-1-phenylethyl)benzamide.

Materials:

  • N-((S)-1-phenylethyl)benzamide (1.0 equiv)

  • n-Butyl acrylate (3.0 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Dichloromethane (DCE)

Procedure:

  • Vessel Preparation: To an oven-dried screw-cap vial, add N-((S)-1-phenylethyl)benzamide, [Cp*RhCl₂]₂, AgSbF₆, and a magnetic stir bar.

  • Inert Atmosphere: Purge the vial with argon. Scientist's Note: AgSbF₆ is used as a halide scavenger to generate the active cationic [CpRh(III)] species. It is hygroscopic and should be handled in a glovebox or under a strong inert gas flow.*

  • Reagent Addition: Add anhydrous DCE and n-butyl acrylate via syringe.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 80 °C for 18 hours.

  • Work-up: After cooling, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the product via flash column chromatography.

  • Analysis: Determine the yield of the isolated product and measure the enantiomeric excess (ee) using chiral HPLC. Self-Validation: The ee value is the ultimate measure of the directing group's efficiency in stereochemical control.

Conclusion and Outlook

The choice between benzamide and N-(1-phenylethyl)benzamide is a classic case of balancing simplicity against sophistication.

  • Choose Benzamide for robust, cost-effective, and scalable ortho-C-H functionalization when stereochemistry is not a consideration. Its reliability and broad compatibility make it a go-to directing group for foundational synthetic transformations.

  • Choose N-(1-Phenylethyl)benzamide when the primary goal is the construction of a chiral molecule. The investment in a more complex directing group pays dividends in the form of high enantioselectivity, providing access to valuable chemical entities for pharmaceutical and materials science applications.

The principles discussed here extend to a wide array of other directing groups. By understanding the causal relationship between a directing group's structure and its function—be it simple regiocontrol or complex stereochemical induction—researchers can more effectively harness the power of C-H functionalization to innovate and discover.

References

  • Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation | Organometallics - ACS Publications. American Chemical Society. (2023). Available at: [Link]

  • A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC. National Institutes of Health. (2017). Available at: [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews - ACS Publications. American Chemical Society. Available at: [Link]

  • Palladium-Mediated C(sp3)–H Bond Activation of N-Methyl-N-(pyridin-2-yl)benzamide: Direct Arylation/Alkylation and Mechanistic Investigation | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. (2023). Available at: [Link]

  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview - Beilstein Journals. Beilstein-Institut. (2023). Available at: [Link]

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